molecular formula C32H64O17S B8104411 Ms-PEG12-Boc

Ms-PEG12-Boc

Cat. No.: B8104411
M. Wt: 752.9 g/mol
InChI Key: LJIIDUPJCGAFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ms-PEG12-Boc is a useful research compound. Its molecular formula is C32H64O17S and its molecular weight is 752.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O17S/c1-32(2,3)49-31(33)5-6-36-7-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-50(4,34)35/h5-30H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIIDUPJCGAFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O17S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is Ms-PEG12-Boc chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ms-PEG12-Boc and its Role in Bioconjugation

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of the heterobifunctional linker commonly referred to as this compound. It is important to note that the prefix "Ms" is likely a typographical error in common parlance, and the correct nomenclature for this molecule is typically Boc-NH-PEG12-COOH or t-Boc-N-amido-PEG12-acid . This linker is a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the molecule's characteristics, experimental protocols for its use, and a summary of relevant quantitative data.

Chemical Structure and Properties

Boc-NH-PEG12-COOH is a polyethylene glycol (PEG) derivative that features two distinct functional groups at either end of a 12-unit PEG chain. These are a tert-butyloxycarbonyl (Boc) protected amine group and a terminal carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.

The key features of this linker include:

  • Boc-Protected Amine: The Boc group provides a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to yield a free amine. This allows for the specific and directed conjugation to a desired molecule.

  • PEG12 Spacer: The polyethylene glycol spacer, consisting of 12 ethylene glycol units, is hydrophilic and flexible. This property is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, as well as reducing the potential for aggregation and immunogenicity.

  • Carboxylic Acid: The terminal carboxyl group can be activated to react with primary amines on a target molecule, forming a stable amide bond.

The general chemical structure is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of Boc-NH-PEG12-COOH is provided in the table below.

PropertyValueReference
Molecular Formula C32H63NO16[1]
Molecular Weight 717.84 g/mol [1]
CAS Number 1415981-79-1[1]
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Purity Typically ≥95%[1]

Synthesis of Boc-NH-PEG12-COOH

A plausible synthetic workflow is outlined below. This process would involve the sequential addition of ethylene glycol units, followed by the introduction of the protected amine and carboxylic acid functionalities.

G cluster_synthesis Generalized Synthesis Workflow start Commercially available PEG12-diol step1 Monofunctionalization (e.g., with a protecting group on one hydroxyl) start->step1 step2 Conversion of the free hydroxyl to an amine step1->step2 step3 Protection of the amine with Boc anhydride step2->step3 step4 Deprotection of the initial hydroxyl group step3->step4 step5 Oxidation of the free hydroxyl to a carboxylic acid step4->step5 end_product Boc-NH-PEG12-COOH step5->end_product

Caption: A generalized workflow for the synthesis of Boc-NH-PEG12-COOH.

Experimental Protocols

The utility of Boc-NH-PEG12-COOH lies in its ability to link two different molecules through a series of well-defined chemical reactions. The following protocols outline the key steps in a typical bioconjugation workflow using this linker.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine

This protocol describes the conjugation of the carboxylic acid terminus of the linker to a molecule containing a primary amine, such as an antibody or other protein.

Materials:

  • Boc-NH-PEG12-COOH

  • Amine-containing molecule (e.g., antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • Activation of Boc-NH-PEG12-COOH:

    • Dissolve Boc-NH-PEG12-COOH in the Activation Buffer.

    • Add a molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated Boc-NH-PEG12-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts using a desalting column or dialysis.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for a subsequent conjugation step.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine can be used in the next conjugation step.

A visual representation of a typical two-step bioconjugation workflow is provided below.

G cluster_workflow Bioconjugation Workflow start Boc-NH-PEG12-COOH step1 Activate COOH with EDC/NHS start->step1 activated_linker Boc-NH-PEG12-NHS step1->activated_linker conjugation1 Conjugate to Molecule 1 activated_linker->conjugation1 molecule1 Molecule 1 (e.g., Antibody) molecule1->conjugation1 intermediate Boc-NH-PEG12-Molecule 1 conjugation1->intermediate step2 Deprotect Boc with TFA intermediate->step2 activated_intermediate H2N-PEG12-Molecule 1 step2->activated_intermediate conjugation2 Conjugate to Molecule 2 activated_intermediate->conjugation2 molecule2 Molecule 2 (e.g., Drug) molecule2->conjugation2 final_product Molecule 2-PEG12-Molecule 1 conjugation2->final_product

Caption: A typical two-step bioconjugation workflow using Boc-NH-PEG12-COOH.

Applications in Drug Development

The unique properties of Boc-NH-PEG12-COOH make it a valuable linker for various applications in drug development, most notably in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The antibody provides targeting specificity for cancer cells, and upon internalization, the linker is cleaved to release the drug, leading to cell death. The PEG12 spacer in Boc-NH-PEG12-COOH can enhance the solubility and stability of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG12 linker can significantly impact the efficacy of the PROTAC.

The general mechanism of action for a PROTAC is illustrated in the diagram below.

G cluster_protac PROTAC Mechanism of Action protac PROTAC (Target Binder-Linker-E3 Ligase Binder) ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation of Target Protein proteasome->degradation

Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Quantitative Data

The performance of bioconjugates containing PEG linkers is often evaluated by various quantitative measures. In the context of PROTACs, the efficacy is typically assessed by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation).

The table below presents hypothetical, yet representative, data illustrating how the length of a PEG linker can influence the degradation efficiency of a PROTAC.

PROTAC with PEGn LinkerDC50 (nM)Dmax (%)
PEG415075
PEG85090
PEG12 25 95
PEG247585

This data is illustrative and the optimal linker length is target-dependent.

Conclusion

Boc-NH-PEG12-COOH is a versatile and valuable heterobifunctional linker for researchers and drug developers. Its well-defined structure, with a protected amine, a flexible hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the controlled and efficient synthesis of complex bioconjugates. The applications of this linker, particularly in the development of ADCs and PROTACs, highlight its importance in advancing targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of Boc-NH-PEG12-COOH in various research and development endeavors.

References

An In-depth Technical Guide to Boc-Protected PEG12 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Ms-PEG12-Boc" is not a standard chemical nomenclature and appears to be ambiguous. However, it likely refers to a derivative of polyethylene glycol (PEG) with twelve repeating ethylene oxide units, functionalized with a tert-butoxycarbonyl (Boc) protecting group. The "Ms" prefix is not a standard descriptor in this context and its meaning is unclear without further specification.

This guide provides a comprehensive overview of common Boc-protected PEG12 derivatives used in research and drug development. These molecules are bifunctional linkers, often employed to connect molecules of interest, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the Boc group serves as a protecting group for an amine, allowing for controlled, sequential reactions.

Quantitative Data of Common Boc-PEG12 Derivatives

The following table summarizes the molecular weight and formula of several commercially available Boc-protected PEG12 linkers. The specific terminal functional groups dictate the molecule's reactivity and intended application.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-Boc-PEG12-alcoholC₂₉H₅₉NO₁₄645.8159156-95-3[1][2]
Boc-NH-PEG12-COOHC₃₂H₆₃NO₁₆717.841415981-79-1[3]
t-Boc-N-amido-PEG12-acidC₃₂H₆₃NO₁₆717.9187848-68-6[4]
Boc-NH-PEG12-NH₂C₃₁H₆₄N₂O₁₄688.841642551-09-4[5]
t-Boc-Aminooxy-PEG12-NHS esterC₃₆H₆₆N₂O₁₉830.91Not Available
Boc-NH-PEG12-C2-BocC₃₆H₇₁NO₁₆773.952568494-35-7

Experimental Protocols

A common and critical step when working with Boc-protected molecules is the removal of the Boc group (deprotection) to reveal a reactive primary amine. This amine can then be used for subsequent conjugation reactions.

Protocol: Boc Deprotection of a Boc-PEG12 Derivative

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from a Boc-PEG12 linker to expose the primary amine for further functionalization.

Materials:

  • Boc-PEG12 derivative (e.g., Boc-NH-PEG12-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate solvent system (e.g., DCM/Methanol)

  • Ninhydrin stain

Procedure:

  • Dissolution: Dissolve the Boc-PEG12 derivative in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Acidification: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM (v/v). The reaction is typically performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The deprotected product will have a different retention factor (Rf) and will be ninhydrin-positive (stains purple/blue), indicating the presence of a free amine. The starting material is ninhydrin-negative.

  • Quenching and Neutralization: Once the reaction is complete (typically 1-2 hours), carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Re-dissolve the residue in a small amount of DCM and slowly add saturated sodium bicarbonate solution to neutralize any remaining acid. Ensure the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG12 derivative.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving Boc-protected PEG12 linkers.

G cluster_0 Boc Deprotection Workflow start Boc-PEG12-Linker step1 Dissolve in DCM start->step1 step2 Add Trifluoroacetic Acid (TFA) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Quench and Neutralize (NaHCO3) step3->step4 step5 Extract with DCM step4->step5 step6 Dry and Concentrate step5->step6 end_product H2N-PEG12-Linker step6->end_product

Caption: A typical workflow for the deprotection of a Boc-protected PEG12 linker.

G cluster_1 PROTAC Synthesis using a Boc-PEG12 Linker cluster_coupling1 Step 1: Couple E3 Ligase Ligand cluster_deprotection Step 2: Boc Deprotection cluster_coupling2 Step 3: Couple Protein Ligand protein_ligand Protein Ligand (with reactive group) coupling2 Amide Bond Formation protein_ligand->coupling2 linker Boc-NH-PEG12-COOH coupling1 EDC/HATU Coupling linker->coupling1 e3_ligase_ligand E3 Ligase Ligand (with reactive amine) e3_ligase_ligand->coupling1 intermediate1 Boc-NH-PEG12-E3_Ligase_Ligand coupling1->intermediate1 deprotection TFA/DCM intermediate1->deprotection intermediate2 H2N-PEG12-E3_Ligase_Ligand deprotection->intermediate2 intermediate2->coupling2 protac PROTAC Molecule coupling2->protac

Caption: A logical workflow for synthesizing a PROTAC using a heterobifunctional Boc-PEG12 linker.

References

A Technical Guide to the Physical Properties of Boc-NH-PEG12-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core physical properties of Boc-NH-PEG12-COOH, a heterobifunctional PROTAC linker essential for researchers, scientists, and professionals in drug development. This document outlines the molecule's key characteristics, provides detailed experimental protocols for its analysis, and visualizes its application in relevant biochemical pathways.

Core Physical and Chemical Properties

Boc-NH-PEG12-COOH is a polyethylene glycol (PEG) derivative featuring a Boc-protected amine group at one end and a carboxylic acid group at the other, connected by a 12-unit ethylene glycol chain. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

It is important to note a common point of ambiguity in the nomenclature of similar PEG linkers. The "-COOH" suffix can refer to either a propionic acid terminus (-CH2CH2COOH) or an acetic acid terminus (-CH2-COOH). This guide focuses on the more frequently cited variant in PROTAC literature, Boc-NH-PEG12-CH2CH2COOH .

Summary of Physical Properties

The following table summarizes the key quantitative data for Boc-NH-PEG12-CH2CH2COOH.

PropertyValueSource
Molecular Formula C32H63NO16[1][2][3]
Molecular Weight 717.84 g/mol [1][2]
Appearance Colorless to light yellow viscous liquid or solid-liquid mixture
Purity ≥95% to ≥98%
Storage Conditions -20°C, protect from light. For stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month).

Note: A related compound, Boc-NH-PEG12-CH2-COOH, has a molecular formula of C31H61NO16 and a molecular weight of approximately 703.81 g/mol .

Solubility Profile

Boc-NH-PEG12-COOH exhibits solubility in a range of organic solvents.

SolventSolubilityNotes
DMSO 100 mg/mL (139.31 mM)Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended.
Aqueous Buffers Soluble in various formulations for in vivo use.For example, a clear solution of ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Experimental Protocols

Detailed methodologies for the characterization of Boc-NH-PEG12-COOH are crucial for ensuring its quality and proper application in research.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the PEG backbone, standard UV detection is not suitable for purity analysis. Instead, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended.

Objective: To determine the purity of Boc-NH-PEG12-COOH using reversed-phase HPLC coupled with an ELSD.

Materials:

  • Boc-NH-PEG12-COOH sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system equipped with a gradient pump, autosampler, and ELSD

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of Boc-NH-PEG12-COOH in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 SLM

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Kinetic Solubility Assay

This protocol provides a method to determine the aqueous solubility of Boc-NH-PEG12-COOH.

Objective: To assess the kinetic solubility of the compound in a buffered aqueous solution.

Materials:

  • Boc-NH-PEG12-COOH

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Boc-NH-PEG12-COOH in DMSO.

  • Serial Dilution: In the 96-well plate, perform serial dilutions of the DMSO stock solution with PBS to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM) with a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with constant shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed indicates the precipitation point and thus the kinetic solubility.

Applications in PROTAC Synthesis and Mechanism

Boc-NH-PEG12-COOH is a cornerstone in the modular synthesis of PROTACs. Its bifunctional nature allows for the controlled and sequential attachment of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing a PROTAC using Boc-NH-PEG12-COOH.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Warhead Coupling cluster_2 Step 3: E3 Ligase Ligand Coupling Boc_PEG_COOH Boc-NH-PEG12-COOH Amine_PEG_COOH H2N-PEG12-COOH (Amine-PEG Linker) Boc_PEG_COOH->Amine_PEG_COOH Deprotection TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Warhead Target Protein Ligand (Warhead) with -COOH Warhead_Linker Warhead-NH-PEG12-COOH Warhead->Warhead_Linker Amide Coupling EDC_NHS EDC/NHS E3_Ligand E3 Ligase Ligand with -NH2 Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Amide Coupling HATU HATU

Caption: Workflow for the three-step synthesis of a PROTAC.

This process typically involves:

  • Deprotection: The Boc protecting group is removed from the amine terminus of the PEG linker, commonly using an acid like trifluoroacetic acid (TFA).

  • First Coupling: The newly exposed free amine is then coupled to the carboxylic acid group of a "warhead" molecule that binds to the target protein of interest. This reaction is often facilitated by coupling agents like EDC and NHS.

  • Second Coupling: The carboxylic acid terminus of the PEG linker is activated (e.g., with HATU) and reacted with an amine group on the E3 ligase ligand to form the final PROTAC molecule.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the degradation of the target protein via the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI->POI_PROTAC_E3 Binds Warhead E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Binds E3 Ligand PROTAC PROTAC Molecule PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

The key steps in the mechanism are:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity.

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

References

An In-depth Technical Guide to Ms-PEG12-Boc and its Analogues for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG12-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the ambiguity of the "Ms" designation, which may refer to a mesylate group that is not commonly available as a stock compound, this guide will focus on the widely used and commercially available analogue, t-Boc-N-amido-PEG12-acid . This analogue possesses the core functionalities of a Boc-protected amine and a terminal reactive group, making it a versatile tool for researchers.

Compound Identification and Properties

The term "this compound" most likely refers to a polyethylene glycol (PEG) linker with a length of 12 ethylene glycol units, functionalized with a Boc-protected amine at one end and a methanesulfonyl (mesyl) group at the other. The mesyl group acts as a good leaving group for nucleophilic substitution reactions. However, the more prevalent and readily available analogue features a carboxylic acid instead of a mesyl group.

This guide will focus on t-Boc-N-amido-PEG12-acid , a heterobifunctional linker that offers a stable Boc-protected amine and a reactive carboxylic acid, providing a versatile platform for sequential conjugation chemistries.

Key Specifications and Supplier Information
ParameterValue
Compound Name t-Boc-N-amido-PEG12-acid
Synonyms Boc-NH-PEG12-COOH, t-Boc-N-amido-dPEG®12-acid
CAS Number 187848-68-6, 1415981-79-1[1]
Molecular Formula C₃₂H₆₃NO₁₆[1][2]
Molecular Weight ~717.9 g/mol [2]
Appearance Colorless to light yellow viscous liquid or solid
Purity Typically >95%
Storage Conditions Store at -20°C, desiccated and protected from light.[2]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.
Suppliers BroadPharm, Biopharma PEG, Vector Labs, AxisPharm, MedChemExpress

Core Applications in Research and Drug Development

The unique structure of t-Boc-N-amido-PEG12-acid, featuring a hydrophilic PEG spacer and two distinct reactive ends, makes it an invaluable tool in several advanced applications:

  • PROTAC Development : The PEG linker is ideal for connecting a target protein binder and an E3 ligase ligand. The length and flexibility of the PEG12 chain are critical for facilitating the formation of a stable ternary complex, which is essential for efficient protein degradation. The bifunctional nature allows for a modular synthesis of PROTAC libraries.

  • Antibody-Drug Conjugates (ADCs) : This linker can be used to attach cytotoxic payloads to antibodies. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.

  • Peptide and Protein Modification : The linker can be used to PEGylate proteins or peptides, which can increase their stability, reduce immunogenicity, and prolong their circulation time in vivo.

  • Surface Modification : The linker can be used to functionalize nanoparticles, quantum dots, and other material surfaces to improve their biocompatibility and provide anchor points for further conjugation.

Experimental Protocols

The utility of t-Boc-N-amido-PEG12-acid lies in the orthogonal reactivity of its two terminal groups. The carboxylic acid can be coupled to primary amines using standard carbodiimide chemistry, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxylic acid of t-Boc-N-amido-PEG12-acid with EDC and NHS to form an NHS ester, which then readily reacts with a primary amine on a target molecule.

Materials:

  • t-Boc-N-amido-PEG12-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Protocol:

  • Reagent Preparation : Allow all reagents to equilibrate to room temperature before use. Prepare stock solutions of t-Boc-N-amido-PEG12-acid, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid :

    • Dissolve t-Boc-N-amido-PEG12-acid (1.0 equivalent) in Activation Buffer.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester.

  • Coupling to Amine :

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated t-Boc-N-amido-PEG12-NHS ester solution to the amine-containing solution. A molar excess (e.g., 5-20 fold) of the linker may be required, depending on the substrate.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purification : Purify the conjugate using size exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and byproducts.

Quantitative Data for EDC/NHS Coupling:

ParameterValue/Condition
Molar Ratio (Linker:EDC:NHS) 1 : 1.2 : 1.2
Activation Time 15-60 minutes
Coupling pH 7.2-7.5
Coupling Time 2-12 hours
Typical Yield 40-70% (highly substrate dependent)
Boc Group Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.

Materials:

  • Boc-protected PEG12 conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (cold)

  • Rotary evaporator

Protocol:

  • Reaction Setup : Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).

  • TFA Addition : Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 or 50% TFA/DCM solution).

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To obtain the TFA salt, precipitate the product by adding cold diethyl ether and collect the solid by filtration.

    • To obtain the free amine, dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Quantitative Data for Boc Deprotection:

ParameterValue/Condition
Reagent 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 30 minutes - 4 hours
Typical Yield >95% (often quantitative)

Mandatory Visualizations

Experimental Workflow for Amide Coupling

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification A t-Boc-N-amido-PEG12-acid C Activated PEG12-NHS Ester A->C 15-60 min Room Temp B EDC, NHS (in Activation Buffer, pH 5.5) B->C E Conjugated Product (in Coupling Buffer, pH 7.4) C->E D Amine-containing Molecule (R-NH2) D->E 2-12 h RT or 4°C F Quenching (Tris or Glycine) E->F G Purification (SEC or Dialysis) F->G H Final Conjugate G->H

Caption: Workflow for EDC/NHS-mediated amide coupling.

Experimental Workflow for Boc Deprotection

G cluster_reaction Step 1: Deprotection Reaction cluster_workup Step 2: Work-up & Isolation A Boc-Protected Conjugate C Deprotected Amine (TFA Salt) A->C 1-4 h Room Temp B 50% TFA in DCM B->C D Free Amine Needed? C->D E Precipitate with Cold Diethyl Ether D->E No G Neutralize with NaHCO3 Extract with DCM D->G Yes F TFA Salt Product E->F H Free Amine Product G->H

Caption: Workflow for TFA-mediated Boc deprotection.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (Target Binder-PEG12-E3 Ligand) PROTAC->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->E3 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism using a PEG12 linker.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, granting these linkers high aqueous solubility.

Key Advantages of PEG Linkers:

  • Enhanced Solubility and Physicochemical Properties: The inherent hydrophilicity of PEG linkers significantly improves the aqueous solubility of PROTACs, which is a critical factor for viable intravenous formulations and overall bioavailability. By mitigating the hydrophobicity of the two ligands, PEG linkers help prevent aggregation and improve the compound's compatibility with physiological environments.

  • Modulation of Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a "molecular chameleon" effect that presents a more compact and less polar structure amenable to traversing the cell membrane.

  • Optimization of Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are critical parameters that must be optimized to achieve the proper orientation and proximity for efficient ubiquitin transfer. An optimal linker length allows for maximal interaction between the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation.

  • Favorable Pharmacokinetics (PK): PEGylation is a well-established strategy for improving the PK profile of therapeutics. By increasing the hydrodynamic size of the PROTAC, PEG linkers can reduce renal clearance, leading to a longer circulation half-life. The "stealth" properties conferred by the PEG's hydration shell can also shield the PROTAC from enzymatic degradation and recognition by the immune system.

Quantitative Data on PEG Linkers in PROTAC Performance

The length of the PEG linker has a profound and often non-linear impact on the degradation efficiency of a PROTAC. Optimization is an empirical process, as the ideal length depends on the specific target protein and E3 ligase pair. Below is a summary of illustrative data compiled from various sources in the literature, highlighting the effect of PEG linker length on PROTAC activity.

PROTAC TargetE3 LigaseLinker Composition (n = PEG units)Key Quantitative DataReference
Estrogen Receptor (ER)VHLAlkyl chain (16 atoms total)Optimal degradation observed. Shorter or longer linkers showed reduced efficacy.
BRD4CRBNPEG3 vs. Alkyl C9Alkyl linker showed superior degradation; PEG linker led to weak degradation, implying composition is as critical as length.
BRD4VHLPEG2, PEG3, PEG4, PEG5Activity varied with linker length, with PEG4 often showing optimal DC50 values in cellular assays.
SMARCA2/4VHLPEG-based linkersPermeability was a key factor, with linker modifications impacting cellular activity.
ERK5VHLPEG-based linkerPROTAC showed good cell permeability despite a high molecular weight, attributed to conformational flexibility.

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line and context-dependent. The data presented is for illustrative purposes to show trends in linker optimization.

Mandatory Visualizations

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination Machinery POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex E1 E1 Activating E2 E2 Conjugating E1->E2 ATP E2->E3 Ub Ubiquitin Ub->E1 PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Proteolysis

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_biophys Biophysical & Biochemical Assays cluster_cell Cell-Based Assays Design 1. PROTAC Design & Synthesis (Varying PEG Linkers) Binding 2. Binary Binding Assays (SPR, ITC, FP) Design->Binding Ternary 3. Ternary Complex Formation (SPR, ITC, TR-FRET) Binding->Ternary Ubiquitination 4. In Vitro Ubiquitination Assay Ternary->Ubiquitination Permeability 5. Permeability & Solubility (PAMPA, Caco-2) Ubiquitination->Permeability Degradation 6. Cellular Degradation (Western Blot, ELISA, HiBiT) Permeability->Degradation Cytotoxicity 7. Cytotoxicity & Phenotypic Assays Degradation->Cytotoxicity PKPD 8. In Vivo PK/PD & Efficacy Studies Cytotoxicity->PKPD

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can quantify this interaction.

  • Isothermal Titration Calorimetry (ITC):

    • Preparation: Dialyze the purified target protein (POI) and E3 ligase complex (e.g., VCB) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Prepare the PROTAC stock solution in 100% DMSO and dilute it into the dialysis buffer to a final DMSO concentration of 2-5%.

    • Experiment: Load the POI into the ITC cell (e.g., at 10-20 µM). Load the E3 ligase complex into the syringe (e.g., at 100-200 µM) along with a fixed concentration of the PROTAC (e.g., 25 µM).

    • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

    • Analysis: Integrate the heat changes upon each injection and fit the data to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). A lower Kd value indicates a more stable ternary complex.

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip.

    • Binding Analysis: Inject a series of concentrations of the target protein (analyte) over the sensor surface in the absence and presence of a fixed concentration of the PROTAC.

    • Data Acquisition: Measure the change in response units (RU) over time to monitor association and dissociation.

    • Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd). A significant increase in binding response in the presence of the PROTAC indicates ternary complex formation.

These assays directly measure the primary outcome of PROTAC action: the reduction of target protein levels within the cell.

  • Western Blotting:

    • Cell Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).

    • Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.

  • HiBiT/NanoLuc® Reporter Assays:

    • Cell Line Generation: Genetically engineer the target cell line to express the protein of interest endogenously tagged with a small peptide tag (e.g., HiBiT). This is often achieved using CRISPR-Cas9.

    • Cell Treatment: Plate the engineered cells in a multi-well plate (e.g., 96- or 384-well) and treat with a serial dilution of the PROTAC for the desired time.

    • Lysis and Detection: Add a lytic reagent containing the LgBiT protein and furimazine substrate. The HiBiT tag on the target protein will complement the LgBiT, forming an active NanoLuc® luciferase.

    • Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged target protein.

    • Analysis: This high-throughput method allows for rapid determination of DC50 and degradation kinetics.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Setup: Use a 96-well filter plate where the filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. Add buffer to the receiver plate wells.

    • Application: Add the PROTAC solution to the wells of the filter (donor) plate.

    • Incubation: Place the donor plate on top of the receiver plate and incubate for a set period (e.g., 4-16 hours).

    • Quantification: Measure the concentration of the PROTAC in both the donor and receiver wells using LC-MS/MS.

    • Analysis: Calculate the effective permeability (Pe) value. This assay provides a high-throughput measure of passive diffusion.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide to Boc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS), a foundational technique in the fields of chemistry, biochemistry, and pharmacology. We will delve into the core chemical principles, detailed experimental protocols, and quantitative data to provide a practical resource for professionals in the field.

The Core Principle: N-α-Amino Group Protection

In peptide synthesis, the controlled, sequential addition of amino acids to a growing peptide chain is paramount. To prevent self-polymerization and ensure the correct sequence, the N-α-amino group of the incoming amino acid must be temporarily blocked or "protected." The Boc group is a classic and robust choice for this purpose.

The Boc group is introduced onto the amino acid's nitrogen atom, rendering it unreactive during the carboxyl group activation and coupling steps. It is stable under the basic and nucleophilic conditions required for peptide bond formation but can be cleanly removed with a moderately strong acid, a process known as deprotection. This orthogonality allows for the selective deprotection of the N-α-amino group without disturbing other protecting groups on the amino acid side chains or the linkage to the solid support.

Mechanism of Boc Protection and Deprotection

The protection of an amino acid is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The deprotection step, which is central to the Boc-SPPS workflow, is accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).

Boc_Deprotection_Mechanism reactant reactant intermediate intermediate product product reagent reagent Boc_AA Boc-Protected Amino Acid (on resin) Protonation Protonated Carbonyl Boc_AA->Protonation Protonation by TFA TFA + 2 TFA Loss_of_Boc Loss of Boc Group Protonation->Loss_of_Boc Cleavage Carbocation tert-Butyl Carbocation Deprotected_AA Deprotected Amino Acid (Ammonium Salt) Loss_of_Boc->Carbocation Forms Isobutylene + CO₂ Loss_of_Boc->Deprotected_AA

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to a solid support (resin). The process was pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work. The cycle consists of three main stages: deprotection, neutralization, and coupling.

Boc_SPPS_Workflow start_node start_node deprotection_node deprotection_node neutralization_node neutralization_node coupling_node coupling_node wash_node wash_node Start Start: Boc-AA-Resin Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (e.g., DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-AA) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling FinalPeptide Repeat n-1 times for n-mer peptide Wash3->FinalPeptide Cycle Complete FinalPeptide->Deprotection Start Next Cycle

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Quantitative Data for Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is critical for the successful synthesis of long peptides. The following table summarizes typical reagents, concentrations, and reaction times.

Step Reagent/Solvent Typical Concentration Typical Reaction Time Purpose
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)15-30 minutesRemoval of the N-α-Boc group.
Neutralization N,N-Diisopropylethylamine (DIEA) in DCM5-10% (v/v)2 x 1-2 minutesNeutralizes the protonated N-terminus to the free amine.
Coupling (Activation) Boc-Amino Acid + Dicyclohexylcarbodiimide (DCC)2-4 equivalents (relative to resin capacity)10-30 minutes (pre-activation)Formation of a reactive O-acylisourea intermediate.
Coupling (Peptide Bond Formation) Activated Boc-AA in DCM or DMF2-4 equivalents1-4 hoursAcylation of the N-terminal amine on the resin.
Washes Dichloromethane (DCM) and/or IsopropanolN/A3-5 times for 1 min eachRemoval of excess reagents and byproducts.
Final Cleavage Hydrofluoric Acid (HF)90% HF, 10% scavenger (e.g., anisole)1-2 hours at 0°CCleavage of the peptide from the resin and removal of side-chain protecting groups.

Detailed Experimental Protocols

The following are generalized protocols for the key steps in manual Boc-SPPS. Automated synthesizers will follow a similar logic.

Protocol 1: N-α-Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in a suitable volume of Dichloromethane (DCM) for 20-30 minutes.

  • Pre-wash: Wash the resin three times with DCM to remove any impurities.

  • Deprotection Reaction: Add a solution of 40% Trifluoroacetic Acid (TFA) in DCM to the resin.

  • Incubation: Agitate the mixture at room temperature for 30 minutes.

  • Filtration: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly to remove residual TFA and the cleaved Boc groups. A typical wash sequence is:

    • DCM (3 times)

    • Isopropanol (2 times)

    • DCM (3 times)

Protocol 2: Neutralization
  • Reagent Preparation: Prepare a 5% (v/v) solution of N,N-Diisopropylethylamine (DIEA) in DCM.

  • Neutralization Reaction: Add the DIEA solution to the washed, deprotected peptide-resin.

  • Incubation: Agitate the mixture for 2 minutes.

  • Filtration: Drain the neutralization solution.

  • Repeat: Repeat the neutralization step (steps 2-4) one more time to ensure complete conversion to the free amine.

  • Washing: Wash the resin three times with DCM to remove excess DIEA.

Protocol 3: DCC-Mediated Coupling
  • Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of the Boc-protected amino acid in DCM.

  • Activator Preparation: Dissolve 3 equivalents of Dicyclohexylcarbodiimide (DCC) in DCM.

  • Pre-activation: Add the DCC solution to the amino acid solution. Allow the mixture to react for 10-15 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction: Filter the activated amino acid solution to remove the DCU precipitate and add the filtrate to the neutralized peptide-resin.

  • Incubation: Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the reaction is complete, drain the coupling solution and wash the resin extensively with DCM to remove any unreacted starting material and soluble byproducts.

Concluding Remarks

The Boc protection strategy for SPPS remains a powerful and relevant technique, particularly for the synthesis of complex peptides or those containing sensitive residues. Its primary advantages are the robustness of the Boc group and the reduced risk of aggregation during synthesis compared to the alternative Fmoc strategy. However, the requirement for a strong acid (TFA) for deprotection in every cycle and the extremely hazardous nature of hydrofluoric acid (HF) for final cleavage are significant drawbacks. Researchers and drug development professionals must weigh these factors carefully when selecting a synthetic strategy. A thorough understanding of the underlying chemistry and meticulous execution of the experimental protocols are essential for achieving high-purity, high-yield peptide products.

An In-depth Technical Guide on the Cellular Mechanism of Action of PEGylated Pro-drugs: A Focus on Amine-Protected PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific molecule "Ms-PEG12-Boc" is not found in the scientific literature. This guide provides a detailed overview of the expected mechanism of action for a closely related and functionally relevant class of molecules: drug conjugates containing a 12-unit polyethylene glycol (PEG) linker with a Boc-protected amine (Drug-PEG12-Boc). This information is intended for researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents[1][2]. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine provides a versatile handle for bioconjugation strategies[3][4][5]. This guide will explore the cellular mechanism of action of a hypothetical Drug-PEG12-Boc conjugate, from cellular uptake to intracellular trafficking and payload release.

Molecular Structure and Components

A Drug-PEG12-Boc conjugate consists of three key components: a therapeutic payload (Drug), a 12-unit PEG linker (PEG12), and a Boc-protected amine terminal group. The PEG linker is hydrophilic, which can increase the overall water solubility of the conjugate. The Boc group is a labile protecting group that can be removed under acidic conditions to yield a primary amine.

cluster_0 Drug-PEG12-Boc Conjugate Drug Therapeutic Payload (Drug) Linker Linker Drug->Linker PEG12 (-O-CH2-CH2-)12 Linker->PEG12 Boc_Amine Boc-Protected Amine PEG12->Boc_Amine

Caption: General structure of a hypothetical Drug-PEG12-Boc conjugate.

Cellular Uptake and Intracellular Trafficking

The cellular entry of PEGylated nanoparticles and drug conjugates is a complex process primarily mediated by endocytosis. The specific pathway can depend on the cell type, the nature of the drug, and the overall physicochemical properties of the conjugate.

Endocytic Pathways

Several endocytic pathways may be involved in the uptake of PEGylated conjugates:

  • Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: This process involves the non-specific uptake of extracellular fluid and solutes.

Studies on PEGylated quantum dots and other nanoparticles have shown that multiple pathways can be active simultaneously. The relative contribution of each pathway can be dissected using specific chemical inhibitors.

cluster_0 Endocytic Pathways Extracellular Extracellular Space (Drug-PEG12-Boc Conjugate) Clathrin Clathrin-coated pit Extracellular->Clathrin Clathrin-mediated Caveolae Caveolae Extracellular->Caveolae Caveolae-mediated Macropinosome Macropinosome Extracellular->Macropinosome Macropinocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Payload Release) Late_Endosome->Lysosome Cytosol Cytosol (Drug Action) Lysosome->Cytosol

Caption: Potential endocytic pathways for cellular uptake.

Intracellular Fate and Payload Release

Once internalized, the Drug-PEG12-Boc conjugate is typically trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes (pH 4.5-5.0) can facilitate the cleavage of the acid-labile Boc group, exposing the primary amine. Depending on the linker chemistry between the drug and the PEG chain, the acidic environment or lysosomal enzymes can trigger the release of the therapeutic payload into the cytoplasm where it can exert its pharmacological effect.

Hypothetical Quantitative Data

The following table summarizes hypothetical data that would be critical in evaluating the cellular activity of a Drug-PEG12-Boc conjugate.

ParameterCell Line A (e.g., Cancer)Cell Line B (e.g., Normal)Method
Cellular Uptake (AUC) 1250 ± 150450 ± 75Flow Cytometry
IC50 (µM) 2.5 ± 0.525 ± 5MTT Assay
Lysosomal Co-localization (%) 85 ± 1070 ± 12Confocal Microscopy
Payload Release Half-life (h) 4 ± 16 ± 1.5HPLC-MS

Detailed Experimental Protocols

Cellular Uptake Analysis by Flow Cytometry

This protocol details a method to quantify the cellular uptake of a fluorescently labeled version of the Drug-PEG12-Boc conjugate.

Materials:

  • Fluorescently-labeled Drug-PEG12-Boc

  • Target cells (e.g., HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Prepare a series of concentrations of the fluorescently-labeled conjugate in serum-free medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the conjugate solutions to the wells and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • After incubation, remove the conjugate solution and wash the cells three times with cold PBS.

  • Detach the cells using Trypsin-EDTA and resuspend in PBS containing 2% fetal bovine serum.

  • Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.

A Seed Cells (2x10^5 cells/well) B Incubate 24h A->B C Add Fluorescent Drug-PEG12-Boc B->C D Incubate (1, 4, 24h) C->D E Wash with PBS D->E F Trypsinize Cells E->F G Resuspend in PBS/FBS F->G H Flow Cytometry Analysis G->H

Caption: Workflow for cellular uptake analysis by flow cytometry.

Conclusion

While "this compound" remains an uncharacterized molecule, the principles governing the cellular interactions of PEGylated compounds provide a strong framework for predicting its mechanism of action. A Drug-PEG12-Boc conjugate would likely enter cells via endocytosis, traffic through the endo-lysosomal pathway, and release its therapeutic payload in response to the acidic environment of the lysosomes. The experimental approaches outlined in this guide provide a roadmap for the preclinical evaluation of such novel drug delivery systems. Further research into the specific roles of the "Ms" functional group would be necessary to fully elucidate its biological activity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Applications of PEGylation in Drug Discovery

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has become a foundational technology in the pharmaceutical industry.[1][2] This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents, ranging from proteins and peptides to small molecules and nanoparticles.[1] By improving drug stability, extending circulation time, and reducing immunogenicity, PEGylation has enabled the development of numerous successful drugs and continues to be a vital tool in the drug discovery pipeline.[1][3]

Polyethylene glycol is a biocompatible, non-toxic, and non-immunogenic polyether compound approved by the FDA for use in various pharmaceutical applications. Its high solubility in aqueous and organic solvents, coupled with its flexible, uncharged nature, makes it the polymer of choice for bioconjugation. The process of PEGylation masks the therapeutic molecule from the host's immune system and increases its hydrodynamic size, which in turn prolongs its time in circulation by reducing renal clearance.

Core Principles and Mechanism of Action

The fundamental principle of PEGylation lies in the covalent attachment of PEG chains to functional groups on the drug molecule, such as amines, thiols, or carboxyls. This conjugation creates a hydrophilic shield around the drug, leading to several key mechanistic advantages:

  • Increased Hydrodynamic Size: The attachment of PEG chains dramatically increases the molecule's size in solution. This larger size prevents the drug from being rapidly cleared by the kidneys, a primary elimination route for smaller molecules.

  • Steric Hindrance and Masking: The flexible PEG chains create a "stealth" effect, physically masking the drug from the immune system and proteolytic enzymes. This steric hindrance reduces immunogenicity and antigenicity by shielding antigenic epitopes and prevents enzymatic degradation.

  • Enhanced Solubility: PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs, facilitating their administration and distribution in the body.

Advantages in Drug Discovery

The application of PEGylation technology offers a multitude of benefits that address common challenges in drug development:

BenefitDescription
Prolonged Half-Life By increasing the hydrodynamic volume and preventing rapid renal filtration, PEGylation extends the plasma half-life of drugs, leading to reduced dosing frequency. For example, PEGylated interferon-α has a 5-10 fold longer half-life than its unmodified counterpart.
Reduced Immunogenicity The PEG shield minimizes the recognition of the therapeutic protein by the immune system, reducing the risk of antibody formation and hypersensitivity reactions. This is particularly crucial for non-human derived proteins.
Improved Stability PEGylation protects drugs from enzymatic degradation in the bloodstream, enhancing their stability and bioavailability.
Enhanced Solubility It improves the water solubility of poorly soluble compounds, which is a significant hurdle for many small molecule drugs.
Passive Tumor Targeting For PEGylated nanoparticles and long-circulating drugs, the increased size allows them to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature allows entry and poor lymphatic drainage retains the drug.

Challenges and Limitations

Despite its widespread success, PEGylation is not without its challenges:

ChallengeDescription
Potential Immunogenicity The development of anti-PEG antibodies has been observed in some patients, which can lead to an "accelerated blood clearance" (ABC) phenomenon, reducing the efficacy of the drug upon subsequent administrations.
Reduced Bioactivity The steric hindrance from the PEG chain can sometimes interfere with the drug's binding to its target receptor, potentially reducing its biological activity. Careful optimization of PEG size and attachment site is required to balance pharmacokinetics and pharmacodynamics.
Manufacturing Complexity The PEGylation process adds complexity and cost to drug manufacturing. Ensuring batch-to-batch consistency and characterizing the resulting heterogeneous mixture of PEGylated species can be analytically challenging.
Accumulation and Toxicity High molecular weight PEGs are not readily biodegradable and may accumulate in the body with long-term use, raising potential toxicity concerns.

Quantitative Data: Impact of PEGylation on Drug Performance

The following tables summarize key quantitative data, illustrating the impact of PEGylation on drug half-life and listing some of the PEGylated drugs that have received FDA approval.

Table 1: Illustrative Examples of Half-Life Extension via PEGylation
DrugUnmodified Half-LifePEGylated Half-LifeFold Increase
Interferon-α~2-3 hours~30-40 hours~15x
Granulocyte Colony-Stimulating Factor (G-CSF)~3.5 hours~15-80 hours~4-23x
Adenosine Deaminase (ADA)Minutes~48-72 hours>100x

Note: Half-life values are approximate and can vary based on the specific PEG size, conjugation chemistry, and patient population.

Table 2: Selected FDA-Approved PEGylated Drugs
Brand NameGeneric NameCompanyTherapeutic Area
Adagen®Pegademase Bovine-Severe Combined Immunodeficiency Disease (SCID)
Oncaspar®Pegaspargase-Acute Lymphoblastic Leukemia
Pegasys®Peginterferon alfa-2a-Hepatitis B and C
Neulasta®Pegfilgrastim-Neutropenia associated with chemotherapy
Cimzia®Certolizumab pegolUCB, Inc.Crohn's Disease, Rheumatoid Arthritis
Mircera®Methoxy polyethylene glycol-epoetin beta-Anemia associated with chronic kidney disease
Empaveli®PegcetacoplanApellis Pharmaceuticals, Inc.Paroxysmal Nocturnal Hemoglobinuria
Nyvepria®Pegfilgrastim-apgfPfizer Inc.Neutropenia associated with chemotherapy

(Data compiled from multiple sources, including)

Experimental Protocols

Detailed methodologies are crucial for the successful development of PEGylated therapeutics. This section outlines key experimental protocols for PEGylation, purification, and characterization.

Protocol 1: General Amine PEGylation via NHS Ester Chemistry

This is one of the most common PEGylation methods, targeting primary amines such as the N-terminus and the side chains of lysine residues.

Materials:

  • Protein/peptide with accessible amine groups

  • Methoxy PEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5

  • Quenching solution: 1 M Tris-HCl or glycine, pH 8.0

Methodology:

  • Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer. Allow the protein solution to equilibrate to the reaction temperature (typically 4°C or room temperature).

  • PEG Reagent Addition: Dissolve the mPEG-SCM reagent in the reaction buffer immediately before use. Add the PEG reagent to the protein solution at a pre-determined molar excess (e.g., 5- to 50-fold molar excess over the protein).

  • Reaction: Gently mix the reaction solution and incubate for 30 minutes to 2 hours at the chosen temperature. The reaction time may require optimization.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any excess PEG-SCM.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, unreacted protein, and byproducts.

Protocol 2: Site-Specific Thiol PEGylation via Maleimide Chemistry

This method targets free sulfhydryl groups, such as those on cysteine residues, offering a more site-specific conjugation approach.

Materials:

  • Protein/peptide with accessible cysteine residues

  • Methoxy PEG-Maleimide (mPEG-MAL)

  • Reaction Buffer: Phosphate buffer containing EDTA (e.g., 1-10 mM), pH 6.5-7.5

  • (Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if disulfides need to be reduced first.

Methodology:

  • Reduction (if necessary): If the target cysteine is in a disulfide bond, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce the bond. Remove the reducing agent using a desalting column.

  • Preparation: Dissolve the protein in the reaction buffer. Degas the buffer to minimize re-oxidation of the thiol groups.

  • PEG Reagent Addition: Add the mPEG-Maleimide reagent to the protein solution at a 2- to 10-fold molar excess.

  • Reaction: Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Quenching: Add a low molecular weight thiol compound like free cysteine or β-mercaptoethanol to quench any unreacted PEG-Maleimide.

  • Purification: Purify the PEGylated product using chromatographic techniques.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic size.

Methodology:

  • Column Equilibration: Equilibrate an appropriate SEC column (selected based on the size of the PEGylated conjugate) with a suitable buffer (e.g., PBS).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein). The PEGylated protein, being larger, will elute earlier than the unreacted protein and much earlier than the unreacted PEG reagent.

  • Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the presence and purity of the desired product.

Protocol 4: Characterization by Mass Spectrometry (MS)

MS is a powerful tool for confirming the identity and determining the degree of PEGylation.

Methodology:

  • Sample Preparation: Prepare the purified PEGylated protein sample by buffer exchange into a volatile buffer (e.g., ammonium acetate) or by using a suitable sample cleanup method like C4 ZipTips.

  • LC-MS Analysis: For complex mixtures, inject the sample onto a liquid chromatography system (e.g., reverse-phase HPLC) coupled to a mass spectrometer. The LC will separate different PEGylated species.

  • Mass Spectrometry: Acquire mass spectra using an electrospray ionization (ESI) source. The resulting spectrum for a PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units (if the PEG is polydisperse) or a single major peak for each degree of PEGylation.

  • Data Analysis: Deconvolute the raw mass spectrum to determine the average mass of the PEGylated protein. This allows for confirmation of the covalent attachment and calculation of the number of PEG chains attached to the protein. Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.

Mandatory Visualizations

Diagram 1: General Workflow of Drug PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Purification & Analysis Drug Therapeutic Molecule (Protein, Peptide, etc.) Conjugation Conjugation Reaction (Controlled pH, Temp) Drug->Conjugation PEG Activated PEG (e.g., PEG-NHS) PEG->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Characterization Characterization (MS, SDS-PAGE, HPLC) Purification->Characterization FinalProduct Final PEGylated Drug Characterization->FinalProduct Stealth_Effect cluster_unmodified Unmodified Drug cluster_pegylated PEGylated Drug Drug Drug Enzyme Proteolytic Enzyme Drug->Enzyme Degradation Antibody Antibody Drug->Antibody Immune Response Kidney Renal Clearance Drug->Kidney Rapid Excretion PEG_Drug PEGylated Drug Enzyme2 Proteolytic Enzyme PEG_Drug->Enzyme2 Blocked Antibody2 Antibody PEG_Drug->Antibody2 Blocked Kidney2 Renal Clearance PEG_Drug->Kidney2 Reduced PEGylation_Generations cluster_first_gen First Generation: Random PEGylation cluster_second_gen Second Generation: Site-Specific PEGylation Protein1 Protein Result1 Heterogeneous Mixture (Multiple PEG attachment sites) Protein1->Result1 Non-specific (e.g., Lysines) PEG1 Activated PEG PEG1->Result1 Protein2 Protein with Engineered Site Result2 Homogeneous Product (Single, defined attachment site) Protein2->Result2 Specific (e.g., Cysteine, N-terminus) PEG2 Activated PEG PEG2->Result2

References

Determining the Theoretical Mass of Ms-PEG12-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology for determining the theoretical mass of polyethylene glycol (PEG) derivatives, specifically focusing on structures related to "Ms-PEG12-Boc." Due to the ambiguity of the "Ms" designation in "this compound," which is not a standard nomenclature, this document will address several common terminal modifications of a PEG12 chain functionalized with a tert-Butyloxycarbonyl (Boc) protecting group. The principles and protocols outlined herein are broadly applicable to various PEGylated molecules.

Understanding the Structure of PEGylated Compounds

Polyethylene glycol (PEG) is a polymer of ethylene oxide, and in the context of drug delivery and bioconjugation, it is often used as a linker to improve the solubility and pharmacokinetic properties of molecules. A "PEG12" designation indicates a chain of twelve repeating ethylene glycol units. The "Boc" group (tert-Butyloxycarbonyl) is a common protecting group for amines. The "Ms" prefix in "this compound" is ambiguous and could represent a variety of functional groups, such as a methyl (CH₃) ether cap or a mesyl (CH₃SO₂) group. To provide a practical guide, we will consider a few representative structures based on commercially available analogs.

Calculation of Theoretical Mass

The theoretical mass of a molecule is the sum of the masses of its constituent atoms. This is calculated using the atomic weights of the most common isotope of each element.

The general workflow for calculating the theoretical mass is as follows:

G A Identify the Molecular Formula (e.g., CxHyNzOw) B Determine the Atomic Mass of Each Element (C, H, N, O, etc.) A->B C Multiply the Atomic Mass by the Number of Atoms for Each Element B->C D Sum the Masses of All Elements C->D E Result: Theoretical Molecular Mass D->E

Caption: Workflow for calculating the theoretical molecular mass.

Quantitative Data for Representative PEG12-Boc Derivatives

The theoretical mass can vary significantly depending on the terminal functional groups. Below is a summary of the calculated theoretical masses for several plausible interpretations of a PEG12-Boc structure.

Compound NameMolecular FormulaCarbon (C)Hydrogen (H)Nitrogen (N)Oxygen (O)Total Theoretical Mass ( g/mol ) Reference
m-PEG12-BocC₃₀H₆₀O₁₄360.3360.480223.984644.794 [1]
Boc-NH-PEG12-COOHC₃₂H₆₃NO₁₆384.35263.50414.007255.984717.847 [2][3]
N-Boc-PEG12-alcoholC₂₉H₅₉NO₁₄348.31959.47214.007223.984645.782 [4]
Boc-NH-PEG12-NH₂C₃₁H₆₄N₂O₁₄372.34164.51228.014223.984688.851 [5]

Atomic masses used for calculation: C = 12.011 u, H = 1.008 u, N = 14.007 u, O = 15.999 u.

Experimental Determination of Molecular Mass

While theoretical calculations are essential, experimental verification is a critical step in research and drug development. Mass spectrometry is the primary technique used for this purpose.

General Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of PEGylated compounds using Electrospray Ionization Mass Spectrometry (ESI-MS).

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile/Water) B Prepare a dilute solution (e.g., 1-10 µg/mL) A->B C Infuse the sample into the ESI source B->C D Acquire mass spectrum in positive or negative ion mode C->D E Identify the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions D->E F Deconvolute the spectrum if multiple charge states are observed E->F G Compare the experimental mass to the theoretical mass F->G

Caption: Experimental workflow for mass determination by ESI-MS.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is recommended for accurate mass determination.

Data Interpretation: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ionized molecule. For PEGylated compounds, it is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺). The experimentally determined mass should be within a few parts per million (ppm) of the calculated theoretical mass for confirmation of the chemical identity.

Conclusion

The theoretical mass of a "this compound" compound is dependent on the specific chemical entity represented by "Ms." This guide has provided the theoretical masses for several common and plausible structures. For unambiguous identification, a combination of high-resolution mass spectrometry and other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The provided protocols and workflows serve as a foundational guide for researchers in the precise characterization of such PEGylated molecules.

References

Solubility of Ms-PEG12-Boc in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ms-PEG12-Boc is a heterobifunctional linker molecule widely utilized in pharmaceutical sciences and biotechnology, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs. Its structure comprises three key functional components: a mesylate (Ms) group, a 12-unit polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc) protected amine. The solubility of this linker in various organic solvents is a critical parameter for its effective handling, reaction optimization, purification, and formulation.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust predictive analysis can be made by examining the physicochemical properties of its constituent functional groups. This guide provides a predictive solubility profile based on this analysis and outlines a detailed experimental protocol for its precise determination.

Physicochemical Properties and Predictive Solubility Analysis

The solubility of this compound is a composite of the contributions from its three main structural domains:

  • Mesylate (Ms) Group (CH₃SO₃⁻): The mesylate group is a salt of methanesulfonic acid, rendering it polar. In pharmaceutical applications, mesylate salts are frequently used to enhance the solubility of basic drugs.[1][2] This part of the molecule is expected to contribute favorably to solubility in polar solvents.

  • Polyethylene Glycol (PEG12) Chain (-(CH₂CH₂O)₁₂-): The 12-unit PEG chain is a dominant feature of the molecule. PEGs are known for their amphiphilic nature, exhibiting high solubility in water and a broad range of organic solvents, including chlorinated solvents (dichloromethane, chloroform), polar aprotic solvents (DMF, DMSO), and alcohols.[3][4][5] The hydrophilic nature of the PEG linker significantly enhances solubility in aqueous and polar media. As PEG molecular weight increases, its solubility in some organic solvents may decrease.

  • tert-Butoxycarbonyl (Boc) Group (-C(O)OC(CH₃)₃): The Boc group is a bulky, non-polar protecting group. It generally increases a molecule's lipophilicity, thereby improving its solubility in moderately polar to non-polar organic solvents such as ethyl acetate, ethers, and chlorinated solvents.

Overall Prediction: The combination of the highly flexible and soluble PEG chain with the polar mesylate and non-polar Boc group suggests that this compound will exhibit broad solubility in many common polar aprotic and chlorinated organic solvents. Its solubility in highly non-polar aliphatic solvents like hexane is expected to be limited.

Predictive Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This information is derived from the analysis of its functional groups and data from structurally related compounds.

Disclaimer: This table presents a qualitative prediction. For precise quantitative data, experimental verification is strongly recommended using the protocol outlined in Section 4.0.

Solvent Class Solvent Predicted Solubility Rationale & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe PEG chain and polar mesylate group promote solubility. Many Boc-protected PEG compounds show high solubility in DMSO.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is an excellent solvent for PEGylated compounds.
Acetonitrile (ACN)SolubleExpected to be a good solvent, though potentially less effective than DMSO or DMF.
Tetrahydrofuran (THF)SolubleThe ether-like structure of THF is compatible with the PEG chain. The Boc group also contributes to solubility.
Chlorinated Dichloromethane (DCM)SolubleDCM is a common solvent for both PEG and Boc-protected compounds.
Chloroform (CHCl₃)SolubleSimilar to DCM, chloroform is expected to readily dissolve the compound.
Polar Protic Methanol (MeOH)SolubleAlcohols are generally good solvents for PEG chains of this length.
Ethanol (EtOH)SolubleSimilar to methanol, good solubility is expected.
Water (H₂O)Sparingly Soluble to SolubleThe PEG chain provides hydrophilicity, but the bulky, non-polar Boc group may limit high solubility.
Aromatic TolueneSparingly SolublePEGs have lower solubility in toluene, which may require heating to fully dissolve.
Non-Polar Diethyl EtherSparingly SolublePEGs are generally not soluble in ether, but the Boc group may improve solubility to some extent.
Hexane / HeptaneInsolubleThe overall polarity of the molecule from the PEG and mesylate groups is too high for dissolution in aliphatic hydrocarbons.

Experimental Protocol: Determination of Equilibrium Solubility

The saturation shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. This protocol provides a standardized procedure for this compound.

4.1 Materials

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Glass vials with Teflon-lined screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a Gravimetric analysis setup.

4.2 Methodology: HPLC-Based Quantification

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a vial. The key is to have undissolved solid present after equilibration.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for at least 24 hours to ensure it reaches saturation. Visually confirm that excess solid remains.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial to remove any undissolved particulates.

  • Preparation of Standards & Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the same organic solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

  • Analysis and Calculation:

    • Inject the filtered saturated solution into the HPLC system.

    • Determine the concentration of the saturated solution by interpolating its peak area from the calibration curve.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

4.3 Methodology: Gravimetric Quantification

  • Follow steps 1 and 2 from the HPLC-based method.

  • Solvent Evaporation:

    • Accurately transfer a known volume of the filtered supernatant to a pre-weighed, dry vial.

    • Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause decomposition.

  • Measurement and Calculation:

    • Once the solvent is fully removed, re-weigh the vial containing the dried solute.

    • The solubility (in mg/mL) is calculated by dividing the mass of the dried solute by the volume of the supernatant that was evaporated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for determining the solubility of this compound.

G cluster_analysis Quantification start Start prep Add Excess This compound to Vial start->prep add_solvent Add Known Volume of Solvent prep->add_solvent equilibrate Equilibrate (24h at 25°C) add_solvent->equilibrate settle Settle Particulates (2h) equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter hplc HPLC Analysis filter->hplc gravimetric Gravimetric Analysis filter->gravimetric calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate gravimetric->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining solubility.

References

basic principles of PROTAC-mediated protein degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm of drug discovery from occupancy-based inhibition to event-driven pharmacology.[1] Unlike traditional small-molecule inhibitors that simply block the function of a target protein, PROTACs are engineered to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1] This approach offers the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve sustained therapeutic effects at lower concentrations.[2][3]

This technical guide provides an in-depth overview of the fundamental principles of PROTAC-mediated protein degradation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism of action, design principles, and key experimental methodologies in the field of targeted protein degradation.

Core Mechanism of Action

PROTACs are heterobifunctional molecules, often depicted as a dumbbell shape, consisting of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. The primary function of a PROTAC is to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase).

Once the ternary complex is formed, the E3 ligase ubiquitinates the POI by catalyzing the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the target protein's surface. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then recognizes, unfolds, and proteolytically dismantles the polyubiquitinated POI into small peptides. A crucial feature of this process is that the PROTAC molecule is not degraded and can dissociate after ubiquitination, allowing it to act catalytically and induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits cluster_ternary cluster_ternary POI_Bound POI PROTAC_Bound PROTAC POI_Bound->PROTAC_Bound E3_Bound E3 Ligase PROTAC_Bound->E3_Bound Ubiquitination Poly-ubiquitination of POI Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->PROTAC PROTAC Released (Catalytic Cycle) Degradation Degraded Peptides Proteasome->Degradation Degradation cluster_ternary->Ubiquitination Ubiquitin Transfer

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Ubiquitin-Proteasome System (UPS)

The UPS is a central pathway for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis by eliminating misfolded, damaged, or obsolete proteins. The system involves a sequential enzymatic cascade to tag substrate proteins with ubiquitin.

  • Ubiquitin Activation (E1): The process begins with the ATP-dependent activation of ubiquitin by a ubiquitin-activating enzyme (E1).

  • Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).

  • Ubiquitin Ligation (E3): An E3 ubiquitin ligase, the substrate recognition component, simultaneously binds to both the target protein and the E2-ubiquitin complex. It catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast potential for substrate specificity.

PROTACs exploit this natural system by artificially bringing a specific POI to a chosen E3 ligase, effectively marking the POI for destruction. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

UPS_Pathway cluster_activation 1. Ubiquitin Activation cluster_conjugation 2. Ubiquitin Conjugation cluster_ligation 3. Ubiquitin Ligation (PROTAC-mediated) Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) ATP ATP E1_Ub E1~Ub ATP->E1_Ub AMP_PPi AMP + PPi E2 E2 (Conjugating Enzyme) E3 E3 Ligase (recruited by PROTAC) PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Catalyzes E2_Ub E2~Ub POI Target Protein (POI) PROTAC_node PROTAC POI->PROTAC_node PROTAC_node->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides E1_Ub->AMP_PPi E1_Ub->E2_Ub Ub Transfer E2_Ub->PolyUb_POI Ub Transfer to POI

Caption: The Ubiquitin-Proteasome System pathway as hijacked by a PROTAC.

Quantitative Data Summary

The efficacy of a PROTAC is determined by several key quantitative parameters. These include its ability to induce degradation (DC₅₀ and Dₘₐₓ), its binding affinity to the target protein and E3 ligase, and the stability of the ternary complex it forms. Efficient degradation is often dependent on the formation of a productive ternary complex rather than high binary binding affinities alone.

Table 1: Key Performance Metrics for Representative PROTACs
PROTACTargetE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell LineRef.
ARV-110 Androgen Receptor (AR)CRBN~1>95VCaP
ARV-471 Estrogen Receptor (ER)CRBN<1>90MCF7
MZ1 BRD4VHL~25>90HeLa
dBET1 BRD4CRBN~50>8022Rv1
PROTAC 9 EGFR(undisclosed)~250~100HCC-827
105B BET ProteinsMAGEA110.13 (BRD4)78U2OS

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Ternary Complex Affinity and Cooperativity

The stability of the POI-PROTAC-E3 ligase ternary complex is a critical driver of degradation efficacy. This stability is often quantified by a cooperativity factor (α), where α > 1 indicates positive cooperativity (the binding of one protein partner enhances the affinity for the other), and α < 1 indicates negative cooperativity.

PROTACTargetE3 LigaseBinary K_d (Target, µM)Binary K_d (E3, µM)Ternary K_d (µM)Cooperativity (α)Ref.
MZ1 BRD4(BD2)VHL0.10.20.02~5
MZP55 BRD4(BD2)VHL0.11.80.3<1
MZP61 BRD4(BD2)VHL0.18.02.5<1

K_d: Dissociation constant. Cooperativity (α) is calculated as (Binary K_d Target * Binary K_d E3) / (Ternary K_d * PROTAC K_d for the first binding partner).

Detailed Experimental Protocols

Evaluating the efficacy and mechanism of a PROTAC requires a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for evaluating a novel PROTAC involves a tiered approach, starting with biochemical validation and moving towards cellular and in vivo assessment.

Experimental_Workflow cluster_design 1. PROTAC Design & Synthesis cluster_biochem 2. Biochemical & Biophysical Assays cluster_cell 3. Cell-Based Assays cluster_invivo 4. In Vivo Evaluation Design Rational Design (Ligands, Linker) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Affinity (e.g., SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (e.g., SPR, NanoBRET) Binding->Ternary Ubiquitination In Vitro Ubiquitination Ternary->Ubiquitination Permeability Cellular Permeability & Target Engagement Ubiquitination->Permeability Degradation Protein Degradation (e.g., Western Blot, MS) Permeability->Degradation Phenotype Phenotypic Assays (e.g., Viability, Apoptosis) Degradation->Phenotype PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phenotype->PKPD Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy

References

Ms-PEG12-Boc safety data sheet information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ms-PEG12-Boc, a heterobifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The term "Ms" in this compound may refer to a methoxy group (often denoted as 'm') at one terminus of the polyethylene glycol (PEG) chain. This guide will cover the safety, physicochemical properties, and detailed experimental protocols related to the use of Boc-protected 12-unit PEG linkers.

Core Concepts and Applications

Boc-protected PEG linkers are essential tools in drug development and chemical biology. The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for a controlled, stepwise synthesis of complex biomolecules. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugates.

A primary application of these linkers is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker connects the target protein-binding ligand to the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.

Safety Data Sheet Information

General Safety Precautions:

  • Hazard Classification: Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

    • Skin Contact: Wash off with soap and plenty of water.[1]

    • Eye Contact: Flush eyes with water as a precaution.[1]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

  • Handling and Storage:

    • Handling: Handle in a well-ventilated place. Wear suitable protective clothing and avoid contact with skin and eyes.

    • Storage: Store in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).

  • Personal Protective Equipment:

    • Eye Protection: Use chemical safety goggles.

    • Hand Protection: Wear common chemical-resistant gloves.

Potential Hazards:

Depending on the manufacturing process, PEG compounds may be contaminated with ethylene oxide and 1,4-dioxane, which are classified as known or possible human carcinogens.

Physicochemical Data

The following tables summarize the quantitative data for representative Boc-protected PEG12 compounds.

PropertyValue
Chemical Formula C30H60O14
Molecular Weight 644.80 g/mol
Exact Mass 644.4000
Elemental Analysis C, 55.88%; H, 9.38%; O, 34.74%
Purity >95%
Appearance To be determined
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.
Storage Condition Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Dry and dark storage.
Solubility Soluble in DMSO and DMF.

Experimental Protocols

Boc Deprotection of PEG Linker

This protocol describes the removal of the Boc protecting group to yield a free amine, which is then available for subsequent conjugation reactions.

Materials:

  • Boc-protected PEG12 linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG12 linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • Optional (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO3 solution to neutralize the excess TFA. Be cautious as CO2 will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na2SO4 or MgSO4. e. Filter and concentrate the solution under reduced pressure to obtain the deprotected PEG12 linker with a free amine.

PROTAC Synthesis using a PEG Linker

This protocol outlines a general procedure for synthesizing a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand via a Boc-protected PEG12 linker.

Materials:

  • Target protein ligand with a reactive group (e.g., a carboxylic acid)

  • E3 ligase ligand with a reactive group (e.g., an amine)

  • Boc-NH-PEG12-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Coupling of the Target Protein Ligand to the PEG Linker

  • Dissolve the target protein ligand (with a carboxylic acid group) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Boc-NH-PEG12-amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Follow the Boc deprotection protocol described in section 4.1 to remove the Boc group from the intermediate synthesized in Step 1.

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the deprotected intermediate from Step 2 (now with a free amine) and the E3 ligase ligand (with a carboxylic acid group) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Target Binder - Linker - E3 Binder) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

Bioconjugation Workflow using Boc-PEG-Linker

Bioconjugation_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Conjugation cluster_2 Step 3: Second Conjugation Start Boc-NH-PEG-Linker-X Deprotection Acid Treatment (e.g., TFA in DCM) Start->Deprotection Intermediate1 H2N-PEG-Linker-X (Free Amine) Deprotection->Intermediate1 Conjugation1 Amide Bond Formation Intermediate1->Conjugation1 MoleculeA Molecule A (e.g., with activated carboxyl group) MoleculeA->Conjugation1 Intermediate2 Molecule A-NH-PEG-Linker-X Conjugation1->Intermediate2 Conjugation2 Reaction with 'X' Intermediate2->Conjugation2 MoleculeB Molecule B (with reactive group for 'X') MoleculeB->Conjugation2 FinalProduct Molecule A-NH-PEG-Linker-Molecule B (Final Bioconjugate) Conjugation2->FinalProduct

Caption: A generalized workflow for sequential bioconjugation using a Boc-protected PEG linker.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of an Ms-PEG12-Boc PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker, which plays a critical role in the efficacy of the PROTAC.[2] The length and composition of this linker are crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2]

This document provides a detailed protocol for the synthesis of a model PROTAC that targets the bromodomain-containing protein 4 (BRD4), a protein implicated in cancer. This PROTAC utilizes the well-characterized BRD4 inhibitor, (+)-JQ1, as the target protein ligand and pomalidomide as the recruiter for the cereblon (CRBN) E3 ligase. The two are connected via a 12-unit polyethylene glycol (PEG) linker, derived from an Ms-PEG12-Boc precursor. PEG linkers are frequently employed in PROTAC design to enhance solubility and optimize the physicochemical properties of the molecule.[1]

Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This process is catalytic, as a single PROTAC molecule can facilitate the degradation of multiple target protein molecules. The key steps in the mechanism of action are the formation of a ternary complex, polyubiquitination of the target protein, and proteasomal degradation.

Experimental Protocols

The synthesis of the target BRD4-degrading PROTAC, JQ1-PEG12-Pomalidomide, is a multi-step process. The following protocols outline the synthesis of the key intermediates and the final PROTAC molecule.

Protocol 1: Synthesis of Pomalidomide-PEG12-Amine Intermediate

This protocol describes the synthesis of the pomalidomide-linker conjugate, which serves as a key building block for the final PROTAC.

Step 1: Synthesis of Boc-NH-PEG12-Pomalidomide

  • To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add a solution of commercially available Boc-NH-PEG12-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with a 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-NH-PEG12-Pomalidomide intermediate.

Step 2: Boc Deprotection to Yield Pomalidomide-PEG12-Amine

  • Dissolve the Boc-NH-PEG12-Pomalidomide intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting Pomalidomide-PEG12-Amine TFA salt is used in the next step without further purification.

Protocol 2: Synthesis of the Final JQ1-PEG12-Pomalidomide PROTAC

This protocol details the final amide coupling step to yield the complete PROTAC molecule.

  • To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the Pomalidomide-PEG12-Amine TFA salt (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to afford the final JQ1-PEG12-Pomalidomide PROTAC.

Data Presentation

Table 1: Representative Yields for PROTAC Synthesis Steps

The following table provides illustrative yields for the key synthetic steps involved in the preparation of a JQ1-Pomalidomide PROTAC. These values are based on reported syntheses of similar PROTAC molecules and may vary depending on the specific reaction conditions and linker length.

StepProductRepresentative Yield (%)
1. Pomalidomide-Linker CouplingBoc-NH-PEG-Pomalidomide60-80
2. Boc DeprotectionPomalidomide-PEG-Amine>95 (often quantitative)
3. Final JQ1 Coupling and PurificationJQ1-PEG-Pomalidomide PROTAC30-50
Table 2: Biological Activity of a Representative BRD4-Degrading PROTAC

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The key parameters for evaluating PROTAC activity are the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table presents data for a representative BRD4-degrading PROTAC with a PEG linker.

PROTAC CompoundCell LineDC50 (nM)Dmax (%)
JQ1-PEG-Pomalidomide (similar structure)22Rv1 (Prostate Cancer)~10>90
JQ1-PEG-Pomalidomide (similar structure)VCaP (Prostate Cancer)~5>95

Note: The data presented is for a BRD4-degrading PROTAC with a similar PEG-based linker and is intended for illustrative purposes. The specific DC50 and Dmax values for a JQ1-PROTAC with a PEG12 linker may vary.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Pomalidomide-Linker Intermediate Synthesis cluster_1 Step 2: Final PROTAC Synthesis Pomalidomide 4-Fluorothalidomide Boc_Pom_PEG Boc-NH-PEG12-Pomalidomide Pomalidomide->Boc_Pom_PEG Coupling (SNAr) Boc_PEG_Amine Boc-NH-PEG12-Amine Boc_PEG_Amine->Boc_Pom_PEG Pom_PEG_Amine Pomalidomide-PEG12-Amine (TFA Salt) Boc_Pom_PEG->Pom_PEG_Amine Boc Deprotection (TFA) Final_PROTAC JQ1-PEG12-Pomalidomide PROTAC Pom_PEG_Amine->Final_PROTAC JQ1_acid (+)-JQ1 Carboxylic Acid JQ1_acid->Final_PROTAC Amide Coupling (HATU)

Caption: Chemical synthesis workflow for JQ1-PEG12-Pomalidomide PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism_of_Action BRD4 BRD4 (Target Protein) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex BRD4->Ternary_Complex PROTAC JQ1-PEG12-Pomalidomide PROTAC->PROTAC Recycling PROTAC->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of BRD4 protein.

References

Deprotection of Boc-NH-PEG12-COOH: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AN2025-11-29

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide synthesis, bioconjugation, and drug development.[1][2] Its widespread use is attributed to its stability under a multitude of reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides comprehensive protocols for the deprotection of Boc-NH-PEG12-COOH, yielding the free amine (H2N-PEG12-COOH), a critical intermediate for subsequent functionalization.

The polyethylene glycol (PEG) spacer in this molecule enhances aqueous solubility and can minimize steric hindrance.[1] The deprotection of the Boc group is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.

Data Presentation

The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines, providing a strong starting point for the deprotection of Boc-NH-PEG12-COOH.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time (hours)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature1 - 4
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom Temperature1 - 16

Table 2: Troubleshooting Guide for Boc Deprotection

IssuePotential CauseSuggested Solution
Incomplete Deprotection- Insufficient acid strength or concentration- Inadequate reaction time or temperature- Steric hindrance from the PEG chain- Poor solubility- Increase acid concentration (e.g., from 20% to 50% TFA)- Extend reaction time and/or gently heat- Consider a stronger acid system (e.g., 4M HCl in dioxane)- Ensure complete dissolution of the starting material
Side Product Formation- Acid-labile functional groups elsewhere in the molecule- Cationic side reactions- Use milder acidic conditions if possible- Add scavengers (e.g., triisopropylsilane) to trap carbocations

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal.

Materials and Reagents:

  • Boc-NH-PEG12-COOH

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Boc-NH-PEG12-COOH in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). For instance, to make a 50% solution, add a volume of TFA equal to the volume of DCM used.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Precipitation: To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.

    • Isolation: Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

    • Drying: Dry the product under vacuum to obtain H2N-PEG12-COOH as a TFA salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an effective alternative to TFA and can be advantageous when other acid-sensitive groups are present that might be affected by the stronger acidity of neat TFA.

Materials and Reagents:

  • Boc-NH-PEG12-COOH

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

Procedure:

  • Dissolution: Dissolve Boc-NH-PEG12-COOH in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add the 4 M HCl in 1,4-dioxane solution to the flask.

  • Reaction: Stir the mixture at room temperature for 1-16 hours. The reaction is typically slower than with TFA.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentration: Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Optional: Neutralization to Obtain the Free Amine

If the free amine is required instead of the ammonium salt, an additional basic work-up step can be performed.

Procedure:

  • Dissolve the crude TFA or HCl salt residue in DCM.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Caution: Carbon dioxide gas will evolve.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine, H2N-PEG12-COOH.

Mandatory Visualizations

Deprotection_Mechanism BocPEG Boc-NH-PEG12-COOH ProtonatedBoc Protonated Intermediate BocPEG->ProtonatedBoc + H+ H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-Butyl Cation Amine H3N+-PEG12-COOH CarbamicAcid->Amine - CO2 tButyl tert-Butyl Cation CO2 CO2

Caption: Mechanism of Boc deprotection via acidolysis.

Experimental_Workflow start Start: Dissolve Boc-NH-PEG12-COOH in DCM cool Cool to 0 °C start->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at Room Temperature (1-4h) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate isolate Isolate Product (Filtration/Decantation) precipitate->isolate dry Dry Under Vacuum isolate->dry end_product End Product: H2N-PEG12-COOH (TFA Salt) dry->end_product optional_workup Optional: Basic Work-up end_product->optional_workup free_amine Free Amine: H2N-PEG12-COOH optional_workup->free_amine Neutralization

Caption: Experimental workflow for TFA-mediated Boc deprotection.

References

Application Notes and Protocols for EDC/HATU Coupling of Ms-PEG12-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely employed strategy in drug development to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. The Ms-PEG12-Boc linker is a valuable tool in bioconjugation, featuring a terminal carboxylic acid for coupling to amine-containing molecules and a Boc-protected amine for subsequent functionalization. This document provides detailed protocols for the efficient coupling of a molecule of interest to this compound using the powerful combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as coupling agents.

These protocols and data are intended to serve as a guide for researchers in academic and industrial settings, facilitating the development of novel PEGylated therapeutics and research tools.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a summary of typical performance characteristics for commonly used coupling reagents in the context of PEGylation. It is important to note that actual yields and purity are highly dependent on the specific substrates and reaction conditions.

Coupling Reagent SystemTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%[1]> 95%[1]Water-soluble byproducts, mild reaction conditions.[1]Less stable at neutral pH, requires careful pH control.[1]
HATU > 90%[1]> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Experimental Protocols

Protocol 1: EDC/HATU-Mediated Coupling of a Carboxylic Acid to an Amine-Containing Molecule

This protocol describes the conjugation of a generic amine-containing molecule to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reactants:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add HATU (1.05 equivalents) and EDC-HCl (1.2 equivalents).

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the solution of the amine-containing molecule to the activated this compound mixture.

    • Allow the reaction to proceed at room temperature for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as LC-MS to confirm the formation of the desired conjugate.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acidic components.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to isolate the pure this compound conjugated product.

Protocol 2: Boc Deprotection of the PEG-Conjugate

This protocol describes the removal of the Boc protecting group from the terminal amine of the purified this compound conjugate.

Materials:

  • Purified this compound conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified this compound conjugate in anhydrous DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Work-up:

    • Remove the DCM and excess TFA by rotary evaporation.

    • To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.

    • The resulting product will be the TFA salt of the deprotected amine-PEG conjugate.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the TFA salt in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG conjugate.

Visualizations

EDC_HATU_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea ActiveEster HATU Active Ester O_Acylisourea->ActiveEster + HATU EDU EDU (Byproduct) O_Acylisourea->EDU HATU HATU HATU->ActiveEster AmideProduct R-CO-NH-R' (Amide Product) ActiveEster->AmideProduct + R'-NH2 Amine R'-NH2 Amine->AmideProduct

Caption: Mechanism of EDC/HATU mediated amide bond formation.

Experimental_Workflow cluster_coupling Step 1: EDC/HATU Coupling cluster_workup_purification Step 2: Work-up and Purification cluster_deprotection Step 3: Boc Deprotection cluster_final_product Final Product A Dissolve this compound in anhydrous DMF B Add EDC, HATU, and DIPEA (Activation) A->B C Add Amine-containing Molecule B->C D Reaction (2-12h at RT) C->D E Aqueous Work-up D->E F Purification by Reverse-Phase HPLC E->F G Dissolve Purified Conjugate in DCM F->G H Add TFA (20-50%) G->H I Reaction (1-2h at RT) H->I J Evaporation and Toluene Co-evaporation I->J K Deprotected Amine-PEG Conjugate (TFA Salt or Free Amine) J->K

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for Conjugating Ms-PEG12-Boc to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of Methanesulfonyl-PEG12-tert-butyloxycarbonyl (Ms-PEG12-Boc) to primary amines. This process, a cornerstone of bioconjugation and drug delivery, allows for the precise modification of proteins, peptides, and other biomolecules. The following sections detail the principles, protocols, and applications of this essential PEGylation technique.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[][2] Key benefits include an increased hydrodynamic size, which leads to reduced renal clearance and an extended circulation half-life, enhanced solubility of hydrophobic drugs, and shielding from proteolytic enzymes and the host immune system.[2][3][4]

The this compound reagent is a heterobifunctional linker featuring a methanesulfonyl (mesyl) group for reaction with primary amines and a tert-butyloxycarbonyl (Boc) protected amine. The mesyl group is a good leaving group that readily reacts with nucleophiles like primary amines. The Boc protecting group offers the flexibility for subsequent deprotection under acidic conditions, revealing a primary amine for further modification in a multi-step conjugation strategy.

An alternative and highly efficient method for conjugating a PEG spacer to a primary amine involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG. PEG-NHS esters react readily with primary amines at a physiological to slightly alkaline pH (7-9) to form a stable and irreversible amide bond.

Experimental Protocols

This section provides detailed protocols for the two primary methods of conjugating a PEG12 linker with a protected amine to a primary amine-containing molecule.

Protocol 1: Conjugation via Mesylate Chemistry

This protocol details the direct reaction of this compound with a primary amine.

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Preparative HPLC or column chromatography)

Procedure:

  • Preparation: Dissolve the amine-containing target molecule in an anhydrous aprotic solvent like DMF or DMSO.

  • Base Addition: Add 1.5-2.0 equivalents of a non-nucleophilic base, such as DIPEA, to the reaction mixture to act as a proton scavenger.

  • PEGylation Reagent Addition: Add 1.0-1.2 equivalents of this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress using an appropriate technique such as HPLC or TLC.

  • Quenching: Once the reaction is complete, add a quenching solution to consume any unreacted this compound.

  • Purification: Purify the resulting conjugate using preparative HPLC or column chromatography to remove excess reagents and byproducts.

Protocol 2: Conjugation via NHS Ester Chemistry (Alternative Method)

This protocol outlines the highly efficient conjugation of a carboxylated PEG12-Boc that has been pre-activated as an NHS ester.

Materials:

  • Amine-containing protein or molecule

  • Boc-NH-PEG12-COOH

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.0, or other amine-free buffers such as 100 mM carbonate/bicarbonate or 50 mM borate.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • NHS Ester Activation (in-situ):

    • Dissolve Boc-NH-PEG12-COOH, NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the Boc-NH-PEG12-NHS ester.

  • Protein Preparation:

    • Dissolve the amine-containing protein or molecule in the reaction buffer. Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Add the activated Boc-NH-PEG12-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Remove the unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or using desalting columns.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine for further functionalization.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected PEG-conjugate in DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection Reaction: Add the deprotection cocktail to the dissolved conjugate and stir the mixture at room temperature for 1-2 hours.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Isolate the product by centrifugation or filtration and wash with cold diethyl ether to remove residual TFA and scavenger.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors. The following tables summarize typical reaction conditions and expected outcomes.

Table 1: Reaction Conditions for PEGylation with Primary Amines

ParameterMesylate ChemistryNHS Ester Chemistry
pH Not strictly pH-dependent, but base is required7.0 - 9.0 (Optimal: 8.3-8.5)
Temperature Room Temperature to 50 °C4 °C to Room Temperature
Reaction Time 3 - 24 hours30 minutes - 2 hours
Solvent Anhydrous aprotic (DMF, DMSO)Aqueous buffer with <10% organic solvent
Molar Ratio (PEG:Amine) 1.0 - 1.2 : 110 - 20 : 1 (for proteins)

Table 2: Key Characteristics of Conjugation Chemistries

FeatureMesylate ChemistryNHS Ester Chemistry
Reactive Group Methanesulfonyl (Good Leaving Group)N-Hydroxysuccinimide Ester
Formed Bond Secondary AmineAmide (Stable)
Byproducts Methanesulfonic acid, DIPEA-HBrN-hydroxysuccinimide (NHS)
Competing Reactions -Hydrolysis of NHS ester in aqueous solution
Advantages Direct reactionHigh efficiency, mild conditions, well-established
Disadvantages May require harsher conditionsSusceptible to hydrolysis

Visualizations

Conjugation_Workflow Experimental Workflow for NHS Ester Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_deprotection Optional Deprotection Boc_PEG_COOH Boc-NH-PEG12-COOH Activated_PEG Boc-NH-PEG12-NHS Boc_PEG_COOH->Activated_PEG DMF/DMSO EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Conjugate Boc-PEG-Conjugate Activated_PEG->Conjugate Amine_Molecule Primary Amine (Protein, Peptide, etc.) Amine_Molecule->Conjugate pH 7.2-8.0 Buffer Purified_Conjugate Purified Boc-PEG-Conjugate Conjugate->Purified_Conjugate Dialysis / SEC Deprotected_Conjugate NH2-PEG-Conjugate Purified_Conjugate->Deprotected_Conjugate TFA / DCM Reaction_Scheme NHS Ester Reaction with a Primary Amine cluster_reactants Reactants PEG_NHS R-PEG-NHS Amide_Bond R-PEG-NH-Molecule PEG_NHS->Amide_Bond label_plus1 + Primary_Amine H2N-Molecule Primary_Amine->Amide_Bond label_arrow pH 7-9 NHS_byproduct NHS label_plus2 +

References

Application Notes and Protocols for Solid-Phase Synthesis Using Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the theory and practice of solid-phase peptide synthesis (SPPS) utilizing Boc-protected Polyethylene Glycol (PEG) linkers. The inclusion of PEG linkers in SPPS has demonstrated significant advantages in the synthesis of complex and hydrophobic peptides, often leading to higher purity and yield. These protocols are designed to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development.

Introduction to Boc-Protected PEG Linkers in SPPS

The tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of solid-phase peptide synthesis. It relies on the acid-labile nature of the Boc group for the temporary protection of the α-amino group of amino acids, while more stable protecting groups are used for the side chains. The final cleavage of the peptide from the resin support is typically achieved with strong acids like anhydrous hydrogen fluoride (HF).

Polyethylene Glycol (PEG) has been incorporated into solid-phase synthesis as a linker or as part of the resin matrix to enhance the solvation properties of the support. PEGylated resins swell effectively in a variety of solvents, which improves reagent accessibility to the growing peptide chain. This is particularly beneficial for the synthesis of long or hydrophobic peptide sequences that are prone to aggregation on traditional polystyrene-based resins. The use of Boc-protected PEG linkers combines the robustness of Boc chemistry with the solubilizing advantages of PEG, leading to improved synthesis outcomes.[1]

Key Advantages of Boc-Protected PEG Linkers:

  • Improved Solvation: PEG chains create a more solution-like environment on the solid support, enhancing the solubility of the growing peptide and reducing aggregation.[1]

  • Increased Yield and Purity: By minimizing aggregation, PEG linkers facilitate more complete coupling and deprotection reactions, resulting in higher crude peptide purity and overall yield.[2]

  • Enhanced Drug Delivery Properties: For therapeutic peptides, the presence of a PEG linker can improve the pharmacokinetic properties of the final product, such as increased solubility and a longer circulation half-life.[]

  • Versatility: A variety of bifunctional Boc-protected PEG linkers are commercially available, such as Boc-NH-PEG-COOH and Boc-PEG-OH, allowing for flexible attachment strategies to different solid supports.[4]

Data Presentation: Performance of Boc-Protected PEG Linkers

The selection of the appropriate linker and solid support is critical for the success of solid-phase peptide synthesis. The following tables summarize the performance of various resins and linkers, with a focus on the impact of PEGylation in Boc-SPPS.

Table 1: Comparison of Resin Loading Capacities

Resin TypeLinker TypeTypical Loading Capacity (mmol/g)Reference
Merrifield ResinChloromethyl0.5 - 1.0
PAM ResinPhenylacetamidomethyl0.5 - 1.0
MBHA ResinMethylbenzhydrylamine0.5 - 1.0
PEG-Grafted PolystyreneVarious0.2 - 0.7
Low-Loaded PEG ResinPEG HydrogelNot specified, but designed for high purity

Table 2: Impact of PEGylation on Peptide Synthesis Yield and Purity

Peptide SequenceSupport/LinkerCrude Purity (%)Overall Yield (%)Reference
Mesothelin Epitopes (hydrophobic)Non-PEGylatedLowerLower
Mesothelin Epitopes (hydrophobic)PEGylatedHigherHigher
JR Decapeptide (complex)Polyacrylamide Resin (PAM)LowerNot Reported
JR Decapeptide (complex)TentaGel S NH2 (PEG-PS)HigherNot Reported
JR Decapeptide (complex)Cross-linked PEG HydrogelHighestNot Reported

Note: The terms "Higher" and "Lower" are used when specific numerical data was not provided in the source, but a qualitative comparison was made.

Experimental Protocols

The following protocols provide a step-by-step guide for solid-phase peptide synthesis using Boc-protected PEG linkers. These are general guidelines and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Resin Preparation and First Amino Acid Loading

This protocol describes the loading of the first Boc-protected amino acid onto an aminomethylated solid support functionalized with a PEG linker.

Resin_Loading start Start: Aminomethylated Resin swell Swell Resin in DCM start->swell wash_dmf Wash with DMF swell->wash_dmf activate_linker Activate Boc-NH-PEG-COOH linker (e.g., with HBTU/DIEA in DMF) wash_dmf->activate_linker couple_linker Couple activated linker to resin activate_linker->couple_linker wash_dmf2 Wash with DMF couple_linker->wash_dmf2 deprotect_boc Boc Deprotection (50% TFA in DCM) wash_dmf2->deprotect_boc neutralize Neutralize with 10% DIEA in DCM deprotect_boc->neutralize wash_dmf3 Wash with DMF neutralize->wash_dmf3 couple_aa Couple first Boc-amino acid (e.g., with HBTU/DIEA in DMF) wash_dmf3->couple_aa end End: Resin loaded with first amino acid couple_aa->end

Caption: Workflow for loading the first amino acid onto a PEGylated resin.

Protocol:

  • Resin Swelling: Swell the aminomethylated resin in dichloromethane (DCM) for 30-60 minutes.

  • Washing: Wash the resin three times with dimethylformamide (DMF).

  • Linker Activation: In a separate vessel, dissolve the Boc-NH-PEG-COOH linker (1.5-2 equivalents relative to resin loading) and a coupling agent such as HBTU (1.5-2 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (3-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Linker Coupling: Add the activated linker solution to the resin and agitate for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin three times with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the linker.

  • Neutralization: Wash the resin three times with DCM and then neutralize with a 10% solution of DIEA in DCM (3 x 2-minute washes).

  • Washing: Wash the resin three times with DMF.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid using a standard coupling protocol (e.g., with HBTU/DIEA in DMF).

Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Elongation_Cycle start_cycle Start Cycle: Peptide-Resin with N-terminal Boc deprotection Boc Deprotection: 50% TFA in DCM (20-30 min) start_cycle->deprotection wash_dcm Wash with DCM deprotection->wash_dcm neutralization Neutralization: 10% DIEA in DCM wash_dcm->neutralization wash_dmf Wash with DMF neutralization->wash_dmf coupling Coupling: Activated Boc-Amino Acid wash_dmf->coupling wash_dmf2 Wash with DMF coupling->wash_dmf2 next_cycle Next Cycle or Final Cleavage wash_dmf2->next_cycle

Caption: Standard cycle for peptide chain elongation in Boc-SPPS.

Protocol:

  • Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 20-30 minutes. A short pre-wash of 1-2 minutes with the TFA solution can be beneficial.

  • Washing: Wash the resin three times with DCM, followed by three washes with isopropanol, and finally three washes with DMF.

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM (3 x 2-minute washes).

  • Washing: Wash the resin three times with DMF.

  • Coupling: In a separate vessel, activate the next Boc-protected amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction with a ninhydrin test.

  • Washing: Wash the resin three times with DMF and three times with DCM.

  • Repeat steps 1-6 for each amino acid in the sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the PEGylated resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Cleavage_Deprotection start_cleavage Start: Fully Protected Peptide on PEG-Resin wash_dry Wash with DCM and Dry start_cleavage->wash_dry cleavage Cleavage with HF or TFMSA and Scavengers wash_dry->cleavage remove_resin Filter to Remove Resin cleavage->remove_resin precipitate Precipitate Peptide in Cold Ether remove_resin->precipitate isolate Isolate by Centrifugation precipitate->isolate wash_ether Wash with Cold Ether isolate->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide purify Purify by RP-HPLC dry_peptide->purify end_cleavage End: Purified Peptide purify->end_cleavage

References

Application Notes and Protocols for Ms-PEG12-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ms-PEG12-Boc" does not correspond to a standard, commercially available reagent. These application notes and protocols are based on the assumed chemical structure of a linear polyethylene glycol (PEG) molecule with 12 ethylene glycol units, functionalized with a methanesulfonyl (mesyl) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. Researchers should first synthesize and characterize this molecule before its application.

Introduction to this compound

This compound is a heterobifunctional linker designed for the development of advanced drug delivery systems. Its unique structure offers a combination of features beneficial for creating targeted nanocarriers such as liposomes, polymeric nanoparticles, and micelles. The key components of this compound and their functions are:

  • Polyethylene Glycol (PEG12) Spacer: The 12-unit PEG chain is a hydrophilic and flexible spacer. When incorporated into a drug delivery system, it imparts "stealth" properties, which can reduce recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2] This extended circulation increases the probability of the nanocarrier reaching its target tissue. The PEG layer also improves the solubility and stability of the nanocarrier.[3][4]

  • Mesyl (Ms) Group: The mesyl group is an excellent leaving group for nucleophilic substitution reactions.[5] This functionality allows for the covalent attachment of the linker to the surface of pre-formed nanoparticles or to other molecules bearing nucleophilic groups such as amines or thiols.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for a two-step conjugation strategy. The mesyl end can be reacted first, and then the Boc group can be removed under acidic conditions to expose a primary amine. This amine can then be used to conjugate targeting ligands (e.g., antibodies, peptides, aptamers) or other molecules of interest.

Applications in Targeted Drug Delivery

This compound is a versatile tool for the construction of targeted drug delivery systems. Its primary applications include:

  • Surface Modification of Nanoparticles: The mesyl group can be used to covalently attach the PEG linker to the surface of various nanoparticles, providing them with the aforementioned "stealth" characteristics.

  • Post-Functionalization with Targeting Ligands: After PEGylation of the nanoparticle and deprotection of the Boc group, the exposed amine can be conjugated to a targeting ligand. This allows for the specific delivery of a therapeutic payload to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.

  • Development of Antibody-Drug Conjugate (ADC)-like Nanoparticles: By attaching an antibody to the distal end of the PEG chain, nanoparticles carrying a cytotoxic drug can be directed specifically to cancer cells overexpressing the target antigen.

Quantitative Data from Representative PEGylated Nanoparticle Systems

The following tables summarize typical quantitative data for drug delivery systems utilizing PEGylation. While not specific to this compound, they provide expected ranges for key parameters.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

Nanoparticle TypeCore MaterialDrugAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
MicellesPCL-PEG, PVL-PEGIndomethacin150 - 200Not ReportedNot Reported
LiposomesPhospholipidsDoxorubicin~100< 0.2-5 to +5
Polymeric NPPLGAPaclitaxel100 - 250< 0.25-10 to 0General Literature

Table 2: Drug Loading and Release Characteristics of PEGylated Nanoparticles

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Release Profile (at 72h)Reference
PCL-PEG MicellesIndomethacin~10-15> 80Sustained Release
PVL-PEG MicellesIndomethacin~10-15> 80Sustained Release
PLA-PEG MicellesIndomethacin< 10> 70Sustained Release

Experimental Protocols

Protocol 1: PEGylation of Pre-formed Nanoparticles with this compound

This protocol describes a general method for attaching this compound to nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amino-lipids, PLGA-NH2 nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size exclusion chromatography (SEC) or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO and then dilute with the reaction buffer to the desired concentration. A 10- to 50-fold molar excess of this compound over the surface amine groups of the nanoparticles is recommended as a starting point.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted mesyl groups. Incubate for 1 hour at room temperature.

  • Purification: Remove excess this compound and quenching reagent by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the PEGylated nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS). Confirm PEGylation using techniques like FTIR or NMR.

Protocol 2: Boc Deprotection of PEGylated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.

Materials:

  • Boc-PEGylated nanoparticles from Protocol 1

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization buffer: 0.1 M Sodium bicarbonate, pH 8.5

  • Purification system as in Protocol 1

Procedure:

  • Lyophilization: If the nanoparticles are in an aqueous buffer, lyophilize them to dryness.

  • Deprotection Reaction: Resuspend the dried nanoparticles in the deprotection solution. Incubate at room temperature for 30-60 minutes with occasional vortexing.

  • Removal of TFA: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Resuspension and Neutralization: Resuspend the nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) and immediately neutralize the pH by adding neutralization buffer.

  • Purification: Purify the deprotected nanoparticles using SEC or dialysis to remove any residual TFA and by-products.

  • Characterization: Confirm the presence of free amine groups using a colorimetric assay such as the ninhydrin or TNBSA assay.

Protocol 3: Conjugation of a Targeting Ligand to Amino-PEGylated Nanoparticles

This protocol describes the conjugation of a protein-based targeting ligand (e.g., an antibody) to the amine-functionalized nanoparticles via an NHS-ester reaction.

Materials:

  • Amine-PEGylated nanoparticles from Protocol 2

  • Targeting ligand with a reactive NHS-ester group (or activate the ligand's carboxyl groups with EDC/NHS chemistry separately)

  • Reaction Buffer: 0.1 M PBS, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system as in Protocol 1

Procedure:

  • Nanoparticle Preparation: Disperse the amine-PEGylated nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Ligand Solution: Dissolve the NHS-ester activated targeting ligand in the reaction buffer.

  • Conjugation Reaction: Add the activated ligand solution to the nanoparticle dispersion at a 5- to 20-fold molar excess of ligand to nanoparticle surface amines. Incubate for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes.

  • Purification: Purify the ligand-conjugated nanoparticles by SEC to remove unconjugated ligand and other reagents.

  • Characterization: Confirm the conjugation of the targeting ligand using methods such as SDS-PAGE, ELISA, or fluorescently labeled ligands.

Visualizations

G cluster_workflow Experimental Workflow A Amine-Functionalized Nanoparticle C PEGylation Reaction (pH 8.5, 4-12h) A->C B This compound B->C D Purification (SEC/Dialysis) C->D E Boc-PEG-Nanoparticle D->E F Boc Deprotection (TFA/DCM, 30-60 min) E->F G Amino-PEG-Nanoparticle F->G I Ligand Conjugation (pH 7.4, 2-4h) G->I H Activated Targeting Ligand H->I J Final Purification I->J K Targeted Drug Delivery System J->K G cluster_system Targeted Nanoparticle Structure NP Nanoparticle Core (with Drug Payload) PEG Ms-PEG12 Linker NP->PEG covalent bond Ligand Targeting Ligand (e.g., Antibody) PEG->Ligand covalent bond G cluster_pathway Example: EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Targeted Nanoparticle with EGFR Inhibitor Drug->Dimer Inhibits

References

protocol for forming an amide bond with Boc-NH-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the formation of a stable amide bond between Boc-NH-PEG12-acid and a primary or secondary amine-containing molecule. This monofunctional PEG reagent is a valuable tool in bioconjugation, drug delivery, and surface modification. The Boc (tert-butyloxycarbonyl) protecting group on the amine terminus allows for selective deprotection under acidic conditions for subsequent conjugation steps, while the terminal carboxylic acid readily participates in amide bond formation.[1]

The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the conjugated molecule, reduces immunogenicity, and can improve pharmacokinetic profiles. Common applications include the PEGylation of peptides, proteins, small molecule drugs, and functionalized surfaces.

The choice of coupling reagent is critical for achieving high yields and purity. This protocol details two common and effective methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another employing the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). While both methods are effective, HATU is often preferred for its faster reaction times and ability to minimize racemization, particularly in peptide synthesis.[2][3]

Post-reaction purification is essential to remove unreacted starting materials, coupling reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for the purification of the resulting Boc-protected PEGylated conjugate.

Quantitative Data Presentation

The selection of the appropriate coupling reagent can significantly impact the final yield of the amide conjugation reaction. The following table provides a comparative overview of expected yields for common coupling reagents based on literature for peptide synthesis, which can serve as a general guideline. Actual yields may vary depending on the specific amine substrate and reaction conditions.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Expected Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99
EDC/NHS NHS-DMF/DCM120-24070-95

Data adapted from comparative studies on peptide synthesis and general amide coupling literature. Yields are highly substrate-dependent.[2]

Experimental Protocols

Materials
  • Boc-NH-PEG12-acid

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M MES buffer (pH 4.5-6.0) (for EDC/NHS coupling in aqueous conditions)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid)

Protocol 1: Amide Coupling using EDC/NHS

This protocol is suitable for a wide range of amine-containing molecules.

  • Dissolution of Reactants:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG12-acid (1.0 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • To the solution of Boc-NH-PEG12-acid, add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.

  • Amide Bond Formation:

    • Add the solution of the amine-containing molecule to the activated Boc-NH-PEG12-acid solution.

    • If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours, or overnight for sterically hindered amines.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Amide Coupling using HATU

This protocol is recommended for rapid and high-yield coupling, especially for sensitive or sterically hindered substrates.

  • Dissolution of Reactants:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG12-acid (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Addition of Reagents:

    • To the solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Amide Bond Formation:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Follow the same work-up procedure as described in Protocol 1 (step 5).

Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: A C18 stationary phase is commonly used for the separation of PEGylated molecules.[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase the concentration of Mobile Phase B to elute the product. The optimal gradient will need to be determined empirically for each specific conjugate.

    • Detection: UV detection at 214 nm and 280 nm is standard for peptides and proteins.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired product peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the product by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

Diagrams

Amide_Bond_Formation_Workflow Experimental Workflow for Amide Bond Formation cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification dissolve_peg Dissolve Boc-NH-PEG12-acid in anhydrous solvent activate Activate carboxylic acid (e.g., with EDC/NHS or HATU) dissolve_peg->activate dissolve_amine Dissolve amine-containing molecule in anhydrous solvent couple Add amine solution to activated PEG-acid dissolve_amine->couple activate->couple stir Stir at room temperature couple->stir monitor Monitor reaction (TLC or LC-MS) stir->monitor workup Aqueous work-up (wash and extract) monitor->workup purify Purify by RP-HPLC workup->purify characterize Characterize pure product (MS, NMR) purify->characterize

Caption: Workflow for amide bond formation.

Signaling_Pathway Amide Coupling Reaction Pathway PEG_COOH Boc-NH-PEG12-COOH Activated_Ester Activated Intermediate (e.g., NHS-ester) PEG_COOH->Activated_Ester + Coupling_Reagent Coupling Reagent (EDC/NHS or HATU) Coupling_Reagent->Activated_Ester Amide_Product Boc-NH-PEG12-CONH-R Activated_Ester->Amide_Product + Amine R-NH2 Amine->Amide_Product

Caption: Chemical reaction pathway overview.

References

Application Notes and Protocols: A Step-by-Step Guide to PROTAC Linker Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cellular permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[5] This document provides a detailed guide to the chemical strategies and experimental protocols for conjugating linkers in PROTAC synthesis.

The Critical Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays a crucial role in orchestrating the formation of a productive ternary complex. Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.

Commonly used linkers in PROTAC design include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating piperazine, piperidine, or triazole rings. The choice of linker impacts several key parameters:

  • Solubility and Cell Permeability: The linker's properties significantly affect the overall solubility and ability of the PROTAC to cross cell membranes.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for achieving an optimal conformation for the ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the two proteins together.

  • Metabolic Stability: The chemical nature of the linker can influence the metabolic stability of the PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC.

General Workflow for PROTAC Synthesis and Evaluation

The synthesis and evaluation of PROTACs is an iterative process involving design, chemical synthesis, and biological testing. The linker is a key component that is often optimized to improve the degradation activity of a lead PROTAC.

PROTAC_Workflow A 1. Design & Selection - POI Ligand - E3 Ligase Ligand - Linker Strategy B 2. Synthesis of Building Blocks - Functionalized Ligands - Bifunctional Linkers A->B C 3. PROTAC Linker Conjugation - Amide Coupling - Click Chemistry B->C D 4. Purification & Characterization - Chromatography (e.g., HPLC) - Mass Spectrometry - NMR C->D E 5. In Vitro Evaluation - Ternary Complex Formation (e.g., SPR, ITC) - Target Degradation (e.g., Western Blot, DC50) D->E F 6. Cellular Assays - Cell Permeability - Cytotoxicity E->F G 7. Optimization - Modify Linker Length/Composition F->G G->C Iterative Refinement

References

Application Notes and Protocols for Calculating Molar Equivalents in Ms-PEG12-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The "Ms-PEG12-Boc" linker, a heterobifunctional PEG derivative, features a mesylate (Ms) group for reaction with nucleophiles and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent deprotection and further conjugation. This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on calculating the correct molar equivalents for successful and efficient reactions.

The mesylate group is an excellent leaving group, making this compound highly reactive towards primary amines, a common functional group in biomolecules such as proteins, peptides, and small molecule drugs. This reactivity allows for the stable covalent attachment of the PEG linker, a process known as PEGylation.

Core Principles of this compound Reactions

The fundamental reaction involves the nucleophilic substitution of the mesylate group by a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the mesylate group, displacing the mesylate and forming a stable secondary amine linkage.

Reaction Scheme:

R-NH₂ + Ms-PEG12-NHBoc → R-NH-PEG12-NHBoc + H-Ms

To ensure a high yield of the desired conjugate and minimize side reactions, it is crucial to carefully control the stoichiometry of the reactants. This involves precise calculation of the molar equivalents of this compound relative to the amine-containing molecule.

Experimental Protocols

This section details the protocols for the synthesis of an this compound linker (assuming a Boc-PEG12-OH precursor) and its subsequent reaction with an amine-containing molecule. An alternative, widely used method involving N-hydroxysuccinimide (NHS) ester chemistry is also presented for comparison.

Protocol 1: Synthesis of this compound from Boc-PEG12-OH

This protocol describes the conversion of a hydroxyl-terminated PEG linker to a mesylated one.

Materials:

  • Boc-NH-PEG12-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-NH-PEG12-OH in anhydrous DCM.

  • Addition of Base: Add triethylamine (TEA) to the solution. A 4-fold molar excess of TEA relative to the Boc-NH-PEG12-OH is recommended.[1]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution. A 4-fold molar excess of MsCl relative to the Boc-NH-PEG12-OH is recommended.[1]

  • Reaction: Allow the reaction to proceed at 0°C for 1 hour and then warm to room temperature, stirring for an additional 16 hours.

  • Work-up and Purification: Quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography.

Protocol 2: Reaction of this compound with a Primary Amine

This protocol outlines the conjugation of the this compound linker to an amine-containing molecule (e.g., a small molecule drug or a peptide).

Materials:

  • This compound

  • Amine-containing molecule (Substrate-NH₂)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Preparation: Dissolve the amine-containing molecule in the anhydrous, amine-free solvent in a reaction vessel under an inert atmosphere.

  • Addition of Base: Add a suitable base, such as TEA or DIPEA, to the solution. A 3 to 5-fold molar excess of the base relative to the amine is generally sufficient to neutralize the methanesulfonic acid byproduct.

  • Addition of this compound: Add the this compound to the reaction mixture. The molar ratio of this compound to the amine-containing molecule is critical and should be optimized. A starting point of 1.5 to 5-fold molar excess of this compound is recommended.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Purification: Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography or preparative HPLC to isolate the desired PEGylated conjugate.

Alternative Protocol: Amine-Reactive PEGylation using NHS Ester Chemistry

N-Hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive reagents. This alternative protocol describes the use of a hypothetical Boc-PEG12-NHS ester.

Materials:

  • Boc-PEG12-NHS Ester

  • Amine-containing molecule (Substrate-NH₂)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the PEG reagent)

Procedure:

  • Preparation of Substrate: Dissolve the amine-containing molecule in the amine-free buffer at a suitable concentration.

  • Preparation of PEG Reagent: Immediately before use, dissolve the Boc-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Conjugation: Add the dissolved PEG reagent to the substrate solution. The molar excess of the PEG-NHS ester can range from 1-fold to 50-fold, depending on the concentration of the substrate. For protein concentrations of 1-10 mg/mL, a 20-fold molar excess is a common starting point.

  • Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.

  • Purification: Remove the excess, unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

Data Presentation: Molar Equivalent Recommendations

The following tables summarize the recommended molar equivalents for the key steps in the protocols described above.

Table 1: Molar Equivalents for Synthesis of this compound

ReactantMolar Equivalent (relative to Boc-PEG12-OH)
Triethylamine (TEA)4.0
Methanesulfonyl chloride (MsCl)4.0

Table 2: Molar Equivalents for Reaction of this compound with a Primary Amine

ReactantMolar Equivalent (relative to Amine)
This compound1.5 - 5.0
Base (TEA/DIPEA)3.0 - 5.0

Table 3: Molar Equivalents for Amine-Reactive PEGylation using NHS Ester

ReactantMolar Equivalent (relative to Amine)
Boc-PEG12-NHS Ester1.0 - 50.0

Mandatory Visualizations

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a heterobifunctional PEG linker like this compound.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Deprotection cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Purification & Analysis Antibody Antibody with Targetable Amine Conjugation Conjugation Reaction (Protocol 2) Antibody->Conjugation Linker This compound Linker->Conjugation Antibody_Linker Antibody-PEG12-Boc Conjugation->Antibody_Linker Deprotection Boc Deprotection (e.g., TFA) Antibody_Linker->Deprotection Antibody_PEG_Amine Antibody-PEG12-NH2 Deprotection->Antibody_PEG_Amine Drug_Conjugation Drug Conjugation Antibody_PEG_Amine->Drug_Conjugation Drug Activated Drug (e.g., Drug-NHS) Drug->Drug_Conjugation ADC Antibody-Drug Conjugate (ADC) Drug_Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., DAR) Purification->Analysis Final_ADC Purified ADC Analysis->Final_ADC

Caption: Workflow for ADC synthesis using a heterobifunctional PEG linker.

Signaling Pathway: EGFR Inhibition by an ADC

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and how an ADC targeting EGFR could inhibit downstream signaling, a common strategy in cancer therapy.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ADC Anti-EGFR ADC ADC->EGFR Binds & Blocks Inhibition->RAS Inhibition->PI3K

Caption: Simplified EGFR signaling pathway and ADC-mediated inhibition.

References

Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC with a PEG12 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity and the ability to modulate their length to optimize degradation activity. This document provides a detailed experimental workflow for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, using a 12-unit PEG (PEG12) linker. The PROTAC utilizes the well-characterized BRD4 inhibitor, (+)-JQ1, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC is designed to induce the degradation of BRD4 by hijacking the VHL E3 ubiquitin ligase complex. The mechanism involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits Ternary_Complex BRD4-PROTAC-VHL Complex BRD4->Ternary_Complex VHL_Complex->Ternary_Complex Ub Ubiquitin Polyubiquitination Polyubiquitinated BRD4 Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_Products Amino Acids Proteasome->Degraded_Products Results in Ternary_Complex->Polyubiquitination Catalyzes Polyubiquitination->Proteasome Recognized & Degraded by

Figure 1: Mechanism of action of the BRD4-targeting PROTAC.

Experimental Workflow for PROTAC Synthesis

The synthesis of the JQ1-PEG12-VHL PROTAC is a multi-step process that involves the preparation of the functionalized ligands and the PEG12 linker, followed by their sequential coupling.

PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 PROTAC Assembly cluster_2 Purification & Characterization JQ1_acid (+)-JQ1-acid Synthesis/Acquisition Coupling_2 Amide Coupling: JQ1-acid + NH2-PEG12-VHL JQ1_acid->Coupling_2 VHL_amine VHL-ligand-amine Synthesis Coupling_1 Amide Coupling: VHL-amine + Boc-NH-PEG12-COOH VHL_amine->Coupling_1 PEG12_linker Boc-NH-PEG12-COOH Synthesis/Acquisition PEG12_linker->Coupling_1 Deprotection Boc Deprotection Coupling_1->Deprotection Deprotection->Coupling_2 Purification HPLC Purification Coupling_2->Purification Characterization LC-MS, NMR, HRMS Purification->Characterization

Figure 2: Experimental workflow for the synthesis of the JQ1-PEG12-VHL PROTAC.

Experimental Protocols

Materials and Reagents
  • (+)-JQ1-carboxylic acid (commercially available or synthesized)

  • VHL ligand with a terminal amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (synthesis described in literature)

  • Boc-NH-PEG12-COOH (commercially available)

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Protocol 1: Synthesis of Boc-NH-PEG12-VHL
  • Reaction Setup: To a solution of the VHL-ligand-amine (1.0 eq) in anhydrous DMF, add Boc-NH-PEG12-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to afford the Boc-protected intermediate.

Protocol 2: Boc Deprotection of Boc-NH-PEG12-VHL
  • Reaction Setup: Dissolve the Boc-NH-PEG12-VHL intermediate (1.0 eq) in a solution of 20% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is typically used in the next step without further purification.

Protocol 3: Synthesis of JQ1-PEG12-VHL PROTAC
  • Reaction Setup: To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add the crude NH2-PEG12-VHL-TFA salt (1.1 eq), HATU (1.2 eq), and DIPEA (4.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, filter the reaction mixture and purify the crude product directly by reverse-phase preparative HPLC (C18 column, gradient of acetonitrile in water with 0.1% formic acid) to yield the final JQ1-PEG12-VHL PROTAC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR spectroscopy.

Protocol 4: Western Blot for BRD4 Degradation
  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates. Treat the cells with varying concentrations of the JQ1-PEG12-VHL PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curve.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and activity of BRD4-targeting PROTACs with varying PEG linker lengths. The data for the PEG12 linker is an estimation based on published trends for similar PROTACs.

PROTAC ComponentParameterPEG4 LinkerPEG8 LinkerPEG12 Linker (Estimated) PEG16 LinkerReference
Synthesis Overall Yield ~25%~20%~15% ~12%
Purity (by HPLC) >95%>95%>95% >95%
Activity DC50 (nM) 501525 80
Dmax (%) ~90%>95%>95% ~85%

Conclusion

This document provides a comprehensive experimental workflow for the synthesis and characterization of a BRD4-targeting PROTAC utilizing a PEG12 linker. The detailed protocols for synthesis, purification, and biological evaluation will enable researchers to successfully produce and assess the activity of this and similar PROTAC molecules. The provided quantitative data, while partially estimated, offers a valuable reference for the expected outcomes and highlights the importance of linker optimization in PROTAC design. By following these guidelines, researchers can contribute to the growing field of targeted protein degradation and the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the Boc deprotection of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thereby slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1] Poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish the effective acidity of the reaction medium, leading to a slower deprotection.

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.

  • Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane.

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.

  • If steric hindrance is suspected, prolonged reaction times or a slight increase in temperature might be necessary.

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often attributed to the reactive nature of the intermediates formed during deprotection:

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, resulting in undesired side products. Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction.

  • Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may be cleaved under the acidic deprotection conditions. For instance, one user reported that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also caused a 10-20% loss of their ester bonds.

Troubleshooting Steps:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods (see table below).

3. How can I monitor the progress of the deprotection reaction?

Regularly monitoring the reaction is crucial to determine the optimal reaction time. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to track the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the monitoring of the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to observe the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak, allowing for the optimization of the reaction time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temperature30 minutes - 2 hours
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temperature< 30 minutes

Data compiled from multiple sources.

Table 2: Milder Deprotection Methods for Acid-Sensitive Substrates

Reagent/MethodConditionsNotes
Thermal DeprotectionHeating in a suitable solventMay require high temperatures and long reaction times.
Lewis Acid Catalysis (e.g., Zinc Bromide, TMSI)Suitable organic solventMilder than strong Brønsted acids.
Oxalyl Chloride/MethanolRoom TemperatureEffective in the presence of other acid-labile functionalities.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or further purified.

Protocol 2: Work-up for Neutralization

  • Dissolve the residue from the deprotection reaction in a suitable organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 3: Monitoring Reaction Progress by HPLC

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG-R Protonated_Boc_PEG Boc(H+)-NH-PEG-R Boc_PEG->Protonated_Boc_PEG + H+ Acid H+ Carbocation tert-butyl cation Protonated_Boc_PEG->Carbocation Cleavage Carbamic_Acid HOC(O)NH-PEG-R Protonated_Boc_PEG->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H+ Deprotected_PEG H3N+-PEG-R Carbamic_Acid->Deprotected_PEG - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow Start Start: Boc-Protected PEG Linker Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add TFA and Scavengers Cool->Add_Reagents React Stir at 0°C to RT Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Incomplete Incomplete Monitor->Incomplete No Complete Complete Monitor->Complete Yes Incomplete->React Extend Time Workup Work-up (Evaporation/Neutralization) Complete->Workup Product End: Deprotected PEG Linker Workup->Product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Tree Problem Incomplete Deprotection? Check_Conditions Check Reaction Conditions Problem->Check_Conditions Yes Success Successful Deprotection Problem->Success No Increase_Acid Increase Acid Concentration Check_Conditions->Increase_Acid Extend_Time Extend Reaction Time Check_Conditions->Extend_Time Change_Solvent Change Solvent Check_Conditions->Change_Solvent Side_Products Side Products Observed? Increase_Acid->Side_Products Extend_Time->Side_Products Change_Solvent->Side_Products Add_Scavengers Add Scavengers Side_Products->Add_Scavengers Yes Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Yes (Acid-sensitive) Side_Products->Success No Add_Scavengers->Success Milder_Conditions->Success

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Ms-PEG12-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ms-PEG12-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of mesyl-activated PEG12 with a Boc-protected amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It consists of a 12-unit polyethylene glycol (PEG) spacer, which enhances solubility and reduces immunogenicity of the conjugated molecule. One terminus is activated with a methanesulfonyl (mesyl or Ms) group, a good leaving group for nucleophilic substitution reactions. The other end is terminated with a Boc-protected amine. Its primary application is to conjugate the PEG linker to a molecule containing a nucleophilic group (e.g., a primary amine or thiol) via the mesyl group. The Boc-protected amine can then be deprotected in a subsequent step to reveal a primary amine for further functionalization.

Q2: What are the most common nucleophiles to react with the mesyl group of this compound?

The mesyl group is an excellent leaving group and readily reacts with various nucleophiles. The most common nucleophiles for this type of conjugation are primary and secondary amines, as well as thiols. The reaction with amines results in a stable secondary or tertiary amine linkage, while reaction with a thiol forms a stable thioether bond.

Q3: Under what conditions should the conjugation reaction be performed?

Typically, the conjugation of this compound to a primary amine is carried out in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A non-nucleophilic organic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is usually added to scavenge the methanesulfonic acid byproduct generated during the reaction. The reaction is often performed at room temperature, but gentle heating may be required for less reactive nucleophiles.

Q4: Is the Boc protecting group stable during the conjugation reaction?

The tert-butyloxycarbonyl (Boc) group is generally stable under the neutral to basic conditions used for the mesylate conjugation reaction. It is resistant to nucleophiles and most bases. However, it is sensitive to strong acids and can be removed with reagents like trifluoroacetic acid (TFA). Therefore, it is crucial to avoid acidic conditions during the conjugation and work-up steps if the Boc group needs to remain intact.

Q5: What are the potential side reactions during this compound conjugation?

Several side reactions can occur, leading to impurities and reduced yield of the desired product. These include:

  • Hydrolysis of the Mesyl Group: In the presence of water, the mesyl group can be hydrolyzed to a hydroxyl group, rendering the PEG reagent inactive for conjugation.

  • Intramolecular Cyclization: The Boc-protected amine at one end of the PEG chain could potentially react with the mesyl group at the other end, leading to a cyclic PEG derivative. This is more likely with shorter PEG chains.

  • Reaction with Other Nucleophiles: If the target molecule contains multiple nucleophilic sites, the mesylation reaction may not be site-specific, leading to a mixture of products.

  • Over-PEGylation: If the target molecule has multiple reactive sites, more than one PEG chain may be attached, leading to heterogeneity in the final product.

  • Degradation of the PEG chain: Although generally stable, PEG chains can undergo oxidative degradation in the presence of transition metals and oxygen.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive this compound reagent: The mesyl group may have hydrolyzed due to moisture. 2. Insufficiently nucleophilic target molecule: The nucleophile on the target molecule is not reactive enough under the chosen conditions. 3. Suboptimal reaction conditions: Incorrect solvent, base, temperature, or reaction time. 4. Steric hindrance: The conjugation site on the target molecule is sterically hindered.1. Use fresh or properly stored this compound reagent. Ensure all solvents and reagents are anhydrous. 2. Increase the reaction temperature or use a stronger, non-nucleophilic base. Consider using a longer PEG spacer to reduce steric hindrance. 3. Optimize reaction conditions. Use a polar aprotic solvent like DMF or DMSO. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. If possible, choose a less hindered site for conjugation on your target molecule.
Presence of Multiple Products (Over-PEGylation) The target molecule contains multiple nucleophilic sites that are reacting with the this compound.Reduce the molar ratio of this compound to the target molecule. Optimize the reaction pH to favor reaction at the most nucleophilic site. If possible, protect other reactive sites on the target molecule before conjugation.
Presence of Unreacted Starting Material 1. Incomplete reaction: The reaction has not gone to completion. 2. Stoichiometry imbalance: Insufficient this compound was used.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Use a slight excess of the this compound reagent (e.g., 1.1-1.5 equivalents).
Product is a Cyclic PEG Derivative Intramolecular reaction between the mesyl group and the Boc-protected amine.This is an inherent potential side reaction. To favor the intermolecular reaction, use a higher concentration of the target nucleophile. Running the reaction at lower temperatures might also disfavor the intramolecular cyclization.
Unexpected Loss of Boc Group Accidental exposure to acidic conditions during the reaction or work-up.Ensure all reagents and solvents are free from acidic impurities. Use a non-acidic work-up procedure. If an acidic wash is necessary, use a very dilute and cold acid solution and minimize contact time.
PEG Chain Degradation Presence of oxidizing agents or transition metal contaminants.Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester any trace metal ions.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the same anhydrous solvent.

    • Have anhydrous DIPEA or TEA ready.

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add 1.5-2.0 equivalents of DIPEA or TEA.

    • Stir the solution for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.1-1.2 equivalents of the this compound stock solution dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours). The reaction is complete when the starting amine is no longer detectable.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by an appropriate method such as preparative HPLC or column chromatography on silica gel. The choice of the purification method will depend on the properties of the conjugate.

Protocol 2: Boc Deprotection of the PEG-Conjugate

  • Deprotection Reaction:

    • Dissolve the purified Boc-protected PEG-conjugate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-2 hours.

  • Work-up:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The resulting amine salt can be used directly or neutralized with a mild base.

Visualizations

Ms-PEG12-Boc_Conjugation_Pathway Reactants This compound + R-NH2 Intermediate Reaction Mixture (Solvent, Base) Reactants->Intermediate Conjugation Conditions Product R-NH-PEG12-NH-Boc Intermediate->Product Desired Reaction SideProduct1 HO-PEG12-NH-Boc (Hydrolysis) Intermediate->SideProduct1 Side Reaction SideProduct2 Cyclic-PEG12-NH-Boc (Intramolecular Cyclization) Intermediate->SideProduct2 Side Reaction SideProduct3 Over-PEGylated Product Intermediate->SideProduct3 Side Reaction

Caption: Main reaction pathway and potential side reactions in this compound conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield CheckReagent Check this compound Activity (e.g., by NMR) Start->CheckReagent ReagentOK Reagent is Active CheckReagent->ReagentOK Yes ReagentBad Reagent is Inactive CheckReagent->ReagentBad No CheckConditions Review Reaction Conditions ReagentOK->CheckConditions UseNewReagent Use Fresh Reagent ReagentBad->UseNewReagent UseNewReagent->Start ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes ConditionsBad Conditions Suboptimal CheckConditions->ConditionsBad No CheckNucleophile Assess Nucleophilicity and Steric Hindrance ConditionsOK->CheckNucleophile OptimizeConditions Optimize Solvent, Base, Temperature, Time ConditionsBad->OptimizeConditions Success Improved Yield OptimizeConditions->Success NucleophileOK Sufficiently Reactive CheckNucleophile->NucleophileOK Yes NucleophileBad Low Reactivity/ Hindered CheckNucleophile->NucleophileBad No NucleophileOK->Success ModifyStrategy Increase Temperature/ Use Longer Linker NucleophileBad->ModifyStrategy ModifyStrategy->Success

Caption: A logical workflow for troubleshooting low yield in this compound conjugation reactions.

how to improve solubility of Ms-PEG12-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request to create a technical support center for improving the solubility of Ms-PEG12-Boc in aqueous buffers.

Technical Support Center: this compound Solubility

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of three key components:

  • Ms (Methanesulfonyl or Mesyl): A good leaving group, making this end of the molecule reactive for nucleophilic substitution.

  • PEG12 (Polyethylene Glycol): A 12-unit polyethylene glycol spacer. The hydrophilic PEG chain generally increases solubility in aqueous media, provides flexibility, and reduces steric hindrance.[1][2][3][4]

  • Boc (tert-Butyloxycarbonyl): A common protecting group for an amine. The Boc group is nonpolar and can decrease the overall aqueous solubility of the molecule.[5] It can be removed under acidic conditions to reveal a free amine for subsequent conjugation.

This linker is often used in bioconjugation, drug delivery for developing antibody-drug conjugates (ADCs), and in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).

Q2: Why am I having difficulty dissolving this compound in my aqueous buffer?

A2: The solubility of this compound is determined by the balance of its hydrophilic and hydrophobic components. While the PEG chain is hydrophilic, the tert-Butyloxycarbonyl (Boc) group is bulky and hydrophobic (lipophilic). This amphipathic nature can lead to poor solubility in purely aqueous solutions, especially at higher concentrations. The methanesulfonyl group also contributes to the overall polarity.

Troubleshooting Guide: Improving Aqueous Solubility

If you are encountering solubility issues with this compound, follow these systematic steps.

Strategy 1: Utilization of Organic Co-solvents

The most common method to improve the solubility of amphipathic compounds is to first dissolve them in a water-miscible organic solvent to create a concentrated stock solution.

Experimental Protocol:

  • Prepare a Stock Solution: Weigh the desired amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

  • Vortex/Sonicate: Ensure the compound is fully dissolved in the organic solvent. Gentle warming or sonication can be applied if necessary.

  • Prepare Working Solution: Add the stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out of solution.

  • Control Final Co-solvent Concentration: It is critical to keep the final percentage of the organic co-solvent as low as possible (ideally ≤1-5%) to avoid negatively impacting downstream biological experiments.

Data Presentation: Common Co-solvents

Co-solventTypical Stock ConcentrationRecommended Final Conc. (v/v)Key Considerations
DMSO10 - 50 mM< 1%Widely effective but can be toxic to cells at higher concentrations.
Ethanol10 - 50 mM< 5%Generally less toxic to cells than DMSO.
DMF10 - 50 mM< 1%Effective, but use with caution due to potential toxicity.
Strategy 2: pH Adjustment of the Aqueous Buffer

While this compound does not have a strongly ionizable group that is titratable within a typical biological pH range, the overall charge environment of the buffer can influence the hydration and solubility of the PEG chain.

Experimental Protocol:

  • Select Buffers: Prepare a set of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.5).

  • Test Solubility: Attempt to dissolve a small, known quantity of this compound directly into each buffer.

  • Observe: After sufficient mixing, visually inspect each solution for complete dissolution or the presence of precipitate. This helps identify an optimal pH range for your specific application.

Strategy 3: Use of Surfactants

Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic portions of the molecule. This technique, known as micellar solubilization, is a common strategy in drug formulation.

Experimental Protocol:

  • Select a Surfactant: Non-ionic surfactants are generally preferred as they are less likely to interfere with biological systems.

  • Prepare Buffer: Add the surfactant to your aqueous buffer at a concentration above its Critical Micelle Concentration (CMC).

  • Dissolve Compound: Add the this compound to the surfactant-containing buffer and mix thoroughly until the solution is clear.

Data Presentation: Common Non-ionic Surfactants

SurfactantTypical Working Conc. (w/v)Notes
Polysorbate 20 (Tween® 20)0.01% - 0.1%Commonly used in biological assays; CMC is ~0.006%.
Polysorbate 80 (Tween® 80)0.01% - 0.1%Often used in pharmaceutical formulations.
Triton™ X-1000.01% - 0.1%Effective solubilizing agent; CMC is ~0.015%.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the decision-making process for troubleshooting solubility and a typical experimental workflow using this compound.

logical_workflow start Start: Add this compound to aqueous buffer check_sol Is the compound fully dissolved? start->check_sol success Success! Proceed with experiment check_sol->success Yes strategy1 Strategy 1: Use Organic Co-solvent (e.g., DMSO, Ethanol) check_sol->strategy1 No check_sol1 Successful? strategy1->check_sol1 check_sol1->success Yes strategy2 Strategy 2: Adjust Buffer pH check_sol1->strategy2 No check_sol2 Successful? strategy2->check_sol2 check_sol2->success Yes strategy3 Strategy 3: Add Surfactant (e.g., Tween® 20) check_sol2->strategy3 No check_sol3 Successful? strategy3->check_sol3 check_sol3->success Yes fail Consult technical support or consider alternative linker check_sol3->fail No

Caption: Troubleshooting workflow for improving this compound solubility.

experimental_workflow dissolve 1. Solubilization Dissolve this compound using an optimized method deprotect 2. Boc Deprotection Treat with mild acid (e.g., TFA) to expose primary amine dissolve->deprotect purify1 3. Purification / Buffer Exchange Remove acid and isolate Ms-PEG12-NH2 linker deprotect->purify1 conjugate 4. Conjugation Reaction React Ms end with target biomolecule (e.g., thiol-containing protein) purify1->conjugate purify2 5. Final Purification Isolate the final conjugate from excess reagents conjugate->purify2 analyze 6. Characterization Analyze conjugate via HPLC, SDS-PAGE, or Mass Spec purify2->analyze

Caption: Typical bioconjugation workflow using a Ms-PEG-Boc linker.

References

Technical Support Center: Optimizing EDC/HATU Coupling with PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing EDC/HATU coupling reactions involving PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my EDC/HATU coupling reaction with a PEGylated molecule showing low yield?

A1: Low coupling efficiency with PEGylated molecules is a common challenge primarily due to the steric hindrance imposed by the polyethylene glycol (PEG) chain. The bulky and flexible nature of the PEG polymer can physically obstruct the reactive carboxyl and amine groups, making it difficult for the coupling reagents to facilitate amide bond formation. Additionally, factors such as suboptimal reaction conditions (pH, temperature, solvent), inappropriate reagent ratios, and moisture contamination can contribute to reduced yields.[1][2][3]

Q2: What is the difference between EDC and HATU, and which one is better for coupling PEGylated molecules?

A2: Both EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are popular coupling reagents, but they have different mechanisms and are suited for different conditions.

  • EDC is a zero-length carbodiimide crosslinker that activates carboxyl groups to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[4][5] EDC is water-soluble, and its byproducts can be removed by aqueous extraction. It is often used with N-hydroxysuccinimide (NHS) to increase the stability of the activated intermediate.

  • HATU is a uronium salt-based coupling reagent that is generally considered more powerful and faster than EDC, especially for sterically hindered amino acids and difficult couplings. It forms a highly reactive OAt-active ester, which is less prone to racemization. HATU-mediated couplings are typically performed in polar aprotic solvents like DMF and require a non-nucleophilic base such as DIPEA.

For PEGylated molecules, where steric hindrance is a major concern, HATU is often the preferred reagent due to its higher reactivity and efficiency in challenging coupling scenarios.

Q3: What are the optimal reaction conditions for EDC/HATU coupling with PEGylated molecules?

A3: The optimal conditions can vary depending on the specific substrates. However, here are some general guidelines:

ParameterEDC/NHS CouplingHATU Coupling
pH Activation of carboxyl group: pH 4.5-6.0. Amine coupling: pH 7.0-8.5.Not pH-dependent in the same way as EDC; the reaction is driven by the base.
Solvent Aqueous buffers (e.g., MES for activation, PBS for coupling) or polar aprotic solvents (e.g., DMF, DMSO).Polar aprotic solvents like DMF or NMP are preferred.
Base Not always required in aqueous buffers.A non-nucleophilic base like DIPEA or triethylamine is essential.
Temperature Room temperature is common. For sluggish reactions, gentle heating can be applied cautiously to avoid racemization.Room temperature is typical.
Reaction Time Can range from a few hours to overnight.Generally faster than EDC, often complete within a few hours.

Q4: How can I monitor the progress of my PEGylation reaction?

A4: Reaction progress can be monitored using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product.

Q5: What are the best methods for purifying the PEGylated product?

A5: Purification of PEGylated molecules can be challenging. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.

  • Ion Exchange Chromatography (IEC): Can separate molecules based on charge differences, which may be altered upon PEGylation.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both analytical and preparative scale purification.

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities like excess coupling reagents and byproducts.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Steric Hindrance Switch from EDC to a more powerful coupling reagent like HATU. Increase the reaction time and/or gently increase the temperature. Consider using a longer linker between the molecule and the PEG chain to reduce steric hindrance.
Inactive Reagents EDC and HATU are moisture-sensitive. Ensure they are stored in a desiccator and handled in a dry environment. Use fresh reagents.
Incorrect pH (for EDC) For EDC/NHS coupling, ensure the two-step pH profile is followed: acidic for carboxyl activation and neutral/slightly basic for amine coupling.
Inappropriate Solvent Use dry, polar aprotic solvents like DMF or DMSO for both EDC and HATU couplings in organic media. Ensure your PEGylated molecule is soluble in the chosen solvent.
Presence of Water Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated intermediates.

Issue 2: Formation of Side Products

Possible Cause Recommended Solution
N-acylurea formation (with EDC) This side product can form when the O-acylisourea intermediate rearranges. Using NHS or Sulfo-NHS can help to minimize this by converting the intermediate to a more stable NHS-ester.
Guanidinylation (with HATU) Excess HATU can react with the N-terminal amine, blocking further reactions. Use HATU in an equimolar amount relative to the carboxylic acid.
Racemization Adding an auxiliary nucleophile like HOBt (for EDC) can suppress racemization. HATU is generally associated with less epimerization. Perform the reaction at a lower temperature.

Issue 3: Difficulty in Product Purification

Possible Cause Recommended Solution
Similar properties of starting material and product Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. Use high-resolution purification techniques like HPLC.
Removal of EDC/HATU byproducts For EDC, the urea byproduct is water-soluble and can be removed by aqueous workup. For HATU, byproducts can be removed by chromatography.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxyl-Containing Molecule to an Amine-PEG

  • Preparation: Ensure all glassware is dry. Equilibrate EDC and NHS to room temperature before opening.

  • Dissolution: Dissolve the carboxyl-containing molecule in an appropriate buffer (e.g., 0.1M MES, pH 5.5).

  • Activation: Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. Stir for 15-60 minutes at room temperature to activate the carboxyl groups.

  • pH Adjustment (Optional for two-buffer system): Raise the pH of the reaction mixture to 7.2-7.5 by adding a coupling buffer like PBS.

  • Coupling: Add the amine-PEG (1.0-1.2 equivalents) to the activated molecule solution.

  • Reaction: Allow the reaction to proceed for 2-12 hours at room temperature with continuous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer like Tris or hydroxylamine to consume any remaining active esters.

  • Purification: Purify the PEGylated conjugate using an appropriate method such as SEC, IEC, or dialysis.

Protocol 2: General Procedure for HATU Coupling of a Carboxyl-Containing Molecule to an Amine-PEG

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Dissolution: Dissolve the carboxyl-containing molecule (1 equivalent) in a dry polar aprotic solvent (e.g., DMF).

  • Addition of Reagents: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.

  • Pre-activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active ester.

  • Coupling: Add the amine-PEG (1.0-1.2 equivalents) dissolved in a minimal amount of dry DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Quench the reaction with water or a mild acid. Remove the solvent under reduced pressure. Purify the crude product by chromatography (e.g., silica gel or SEC).

Visualizations

EDC_NHS_Coupling_Mechanism Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct O_Acylisourea->Carboxyl Hydrolysis NHS_Ester NHS-Ester (more stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond R-CO-NH-PEG (Amide Bond) O_Acylisourea->Amide_Bond + Amine-PEG NHS NHS NHS_Ester->Amide_Bond + Amine-PEG Amine_PEG H2N-PEG (Amine-PEG)

Caption: Mechanism of EDC/NHS mediated coupling.

HATU_Coupling_Mechanism cluster_activation Activation Carboxyl R-COOH (Carboxylic Acid) OAt_Ester OAt-Active Ester (highly reactive) Carboxyl->OAt_Ester + HATU, Base Base Base (DIPEA) HATU HATU Amide_Bond R-CO-NH-PEG (Amide Bond) OAt_Ester->Amide_Bond + Amine-PEG Amine_PEG H2N-PEG (Amine-PEG)

Caption: Mechanism of HATU mediated coupling.

Troubleshooting_Workflow Start Low Coupling Efficiency Check_Reagents Are reagents active and dry? Start->Check_Reagents Use_Fresh_Reagents Use fresh, dry reagents. Check_Reagents->Use_Fresh_Reagents No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents->Check_Conditions Optimize_Conditions Optimize pH, solvent, temperature. Check_Conditions->Optimize_Conditions No Consider_Steric_Hindrance Is steric hindrance a major factor? Check_Conditions->Consider_Steric_Hindrance Yes Optimize_Conditions->Consider_Steric_Hindrance Switch_Reagent Switch to HATU. Consider_Steric_Hindrance->Switch_Reagent Yes Increase_Time_Temp Increase reaction time/temperature. Consider_Steric_Hindrance->Increase_Time_Temp Maybe Success Improved Efficiency Switch_Reagent->Success Increase_Time_Temp->Success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range for a specific protein may expose hydrophobic regions, causing aggregation.[1][2]

  • PEG-Protein Interactions: While PEG generally stabilizes proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation. The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can lead to unintended cross-linking.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.

  • Nanoparticle Tracking Analysis (NTA): This method monitors the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.

Troubleshooting Guides

Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Reaction Condition Optimization

Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

  • Logical Workflow for Optimizing PEGylation Conditions

Troubleshooting_Workflow start Start: Protein Aggregation Observed optimize Step 1: Optimize Reaction Conditions start->optimize excipients Step 2: Add Stabilizing Excipients optimize->excipients If aggregation persists end_success Success: Aggregation Minimized optimize->end_success If aggregation is resolved rate Step 3: Control Reaction Rate excipients->rate If aggregation persists excipients->end_success If aggregation is resolved alternative Step 4: Consider Alternative PEGylation Strategy rate->alternative If aggregation persists rate->end_success If aggregation is resolved end_fail Persistent Aggregation alternative->end_fail

Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.

  • Experimental Protocol: Small-Scale PEGylation Screening

    Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

    Materials:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

    • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

    • A series of buffers with varying pH values

    • 96-well plate or microcentrifuge tubes

    Procedure:

    • Set up a Screening Matrix: Prepare a series of small-scale reactions (50-100 µL) by varying one parameter at a time while keeping others constant.

    • Vary Parameters:

      • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

      • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

      • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).

      • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).

    • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

    • Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).

  • Data Presentation: Example Screening Matrix

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C

Step 2: Incorporate Stabilizing Excipients

If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.

  • Types of Excipients:

    • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol act as protein stabilizers.

    • Amino Acids: Arginine and glycine are known to suppress protein aggregation.

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.

  • Data Presentation: Common Stabilizing Excipients

ExcipientStarting ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, it may be necessary to consider alternative strategies that avoid the use of a bifunctional linker.

  • Decision-Making for PEGylation Strategy

PEG_Strategy start Persistent Aggregation with Bifunctional PEG decision Select Optimal Strategy start->decision mono_peg Use Monofunctional PEG site_specific Site-Specific PEGylation peg_size Vary PEG Molecular Weight peg_shape Consider Branched vs. Linear PEG decision->mono_peg Reduces cross-linking decision->site_specific Targets stable regions decision->peg_size Affects steric hindrance decision->peg_shape Influences protein shielding

Caption: Decision tree for selecting an alternative PEGylation strategy.

Detailed Experimental Protocols

Protocol: Denatured Size-Exclusion Chromatography (D-SEC) for Aggregate Analysis

Objective: To quantify soluble and insoluble aggregates under denaturing conditions.

Materials:

  • Sodium dodecyl sulfate (SDS)

  • Iodoacetamide (IAA) or Dithiothreitol (DTT)

  • Agilent 1050 HPLC system or equivalent

  • Two G3000 Tosoh TSKgel SWxL columns (7.8 mm x 300 mm) in series

  • Mobile Phase: 100 mM sodium chloride, 150 mM sodium phosphate, 0.1% SDS, pH 6.9

Procedure:

  • Sample Preparation (Non-reduced): To your sample, add SDS and IAA to a final concentration of 2% and 15 mM, respectively. Incubate at 80°C for 20 minutes.

  • Sample Preparation (Reduced): To your sample, add SDS and DTT to a final concentration of 2% and 10 mM, respectively.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated SEC columns.

    • Run the separation using the specified mobile phase.

    • Monitor the eluate at 215 nm.

  • Data Analysis: Quantify the amount of monomer and soluble aggregates by integrating the peak areas in the chromatogram.

Protocol: Water-Octanol Partition Experiments

Objective: To assess changes in the hydrophobicity of the PEGylated protein, which can correlate with aggregation propensity.

Materials:

  • PEGylated protein solution

  • Octanol

  • Control buffer

  • Rotating container

  • Centrifuge

  • SEC-HPLC system

Procedure:

  • Sample Preparation: Prepare a solution of your PEGylated protein. To this, add either 10% (v/v) octanol or control buffer.

  • Incubation: Incubate the samples overnight in a rotating container to ensure thorough mixing and equilibrium.

  • Phase Separation: Allow the phases to settle.

  • Analysis:

    • Carefully sample the aqueous phase from the octanol-containing sample and the control sample.

    • Centrifuge the samples at 13,000 rpm for 5 minutes.

    • Analyze the supernatant by SEC-HPLC to quantify the amount of protein remaining in the aqueous phase.

References

Navigating the Complexities of PEGylated Peptide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PEGylated Peptide Purification by HPLC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of PEGylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is purifying PEGylated peptides by HPLC so challenging?

A1: The purification of PEGylated peptides by HPLC is complex due to several factors stemming from the PEGylation process itself. The covalent attachment of polyethylene glycol (PEG) chains to a peptide can result in a heterogeneous mixture of products, including positional isomers, multi-PEGylated species, and unreacted peptide and PEG.[1] This heterogeneity, combined with the physicochemical properties of the PEG moiety, leads to significant analytical challenges.[2][3]

Key difficulties include:

  • Peak Broadening: The dispersity (polydispersity) of the PEG chain itself can cause significant peak broadening in reversed-phase HPLC (RP-HPLC), as molecules with slightly different PEG chain lengths will have slightly different retention times.[2]

  • Poor Resolution: The large, hydrophilic PEG chain can mask the physicochemical properties of the smaller peptide, leading to poor separation between the desired PEGylated product, unreacted peptide, and other isoforms.[4]

  • Aggregation: PEGylated peptides can be prone to aggregation, which can complicate purification and analysis.

  • Co-elution: Unreacted PEG can be hydrophobic and may co-elute with the PEGylated peptide, especially in RP-HPLC.

  • Detection Issues: The PEG moiety itself lacks a strong chromophore, making detection by UV challenging, especially for quantifying free PEG.

Q2: What is the most common cause of broad peaks when analyzing PEGylated peptides by RP-HPLC?

A2: The most common cause of peak broadening is the polydispersity of the PEG reagent used for conjugation. Commercial PEG reagents are often not monodisperse, meaning they consist of a population of molecules with a distribution of molecular weights. This distribution of PEG chain lengths attached to the peptide results in a collection of PEGylated peptides with slightly different hydrophobicities, causing them to elute over a wider time range and leading to a broad peak.

Q3: How does the length of the PEG chain affect HPLC separation?

A3: Generally, as the length of the attached PEG chain increases, the retention time in RP-HPLC also increases. This is because the PEG moiety contributes to the overall hydrophobicity of the molecule. In size-exclusion chromatography (SEC), a longer PEG chain leads to a larger hydrodynamic radius, resulting in an earlier elution time (decreased retention time).

Q4: Can I use the same HPLC method for my unmodified peptide and its PEGylated form?

A4: It is unlikely that the same HPLC method will be optimal for both the unmodified and PEGylated peptide. PEGylation significantly alters the physicochemical properties of the peptide, including its size, hydrophobicity, and charge. Therefore, the separation method, including the column, mobile phase, and gradient, will almost always need to be re-optimized to achieve adequate separation and purification of the PEGylated product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of PEGylated peptides.

Issue 1: Poor Resolution Between PEGylated Peptide and Unmodified Peptide

If you are observing poor separation between your desired product and the starting peptide material, consider the following troubleshooting steps.

Poor_Resolution Start Poor Resolution Between PEGylated and Unmodified Peptide Troubleshoot Troubleshooting Steps Start->Troubleshoot Column Optimize Column Chemistry Troubleshoot->Column MobilePhase Adjust Mobile Phase Troubleshoot->MobilePhase Gradient Modify Gradient Troubleshoot->Gradient Temperature Change Temperature Troubleshoot->Temperature C4Column Switch to a C4 column instead of C18. Column->C4Column Acetonitrile Use acetonitrile as the organic modifier. MobilePhase->Acetonitrile ShallowGradient Employ a shallower gradient (e.g., 1-2% organic/min). Gradient->ShallowGradient IncreaseTemp Increase column temperature (e.g., to 45°C). Temperature->IncreaseTemp Peak_Shape_Issues Start Broad, Tailing, or Fronting Peaks Diagnose Diagnose the Cause Start->Diagnose Polydispersity PEG Polydispersity Diagnose->Polydispersity Aggregation Sample Aggregation Diagnose->Aggregation ColumnOverload Column Overload Diagnose->ColumnOverload SecondaryInteractions Secondary Interactions Diagnose->SecondaryInteractions UniformPEG Use a more monodisperse PEG reagent if possible. Polydispersity->UniformPEG Additives Add stabilizers like arginine or non-ionic surfactants to the sample. Aggregation->Additives ReduceLoad Reduce the sample injection volume or concentration. ColumnOverload->ReduceLoad MobilePhasepH Adjust mobile phase pH to suppress silanol interactions. SecondaryInteractions->MobilePhasepH

References

Technical Support Center: Strategies to Minimize Steric Hindrance in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs, and how does it affect their function?

A1: In PROTACs, steric hindrance refers to the spatial arrangement of atoms that prevents the productive formation of a ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] This can be caused by bulky chemical groups on the PROTAC or unfavorable protein-protein interactions.[1][2] If the linker connecting the target protein-binding and E3 ligase-binding ligands is too short, it can lead to steric clashes, preventing the two proteins from binding simultaneously.[2][] Conversely, an excessively long linker may not bring the proteins into close enough proximity for effective ubiquitination. Ultimately, significant steric hindrance can lead to reduced degradation efficiency (high DC50, low Dmax) despite good binary binding of the PROTAC to both the target protein and the E3 ligase.

Q2: What are the initial signs that steric hindrance might be limiting my PROTAC's efficacy?

A2: Several experimental observations can suggest that steric hindrance is a problem:

  • Good binary binding, but poor degradation: Your PROTAC may show strong binding to both the isolated target protein and the E3 ligase in biochemical or biophysical assays, but fail to induce significant degradation of the target protein in cellular assays.

  • High DC50 and low Dmax values: The PROTAC may only show weak degradation at high concentrations and may not achieve a high level of maximal degradation.

  • A pronounced "hook effect": While the hook effect is common with PROTACs, a very sharp and significant decrease in degradation at higher concentrations can indicate that the formation of non-productive binary complexes is strongly favored over the productive ternary complex, which can be exacerbated by steric hindrance.

  • Negative cooperativity: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) may reveal negative cooperativity (α < 1), indicating that the binding of one protein to the PROTAC hinders the binding of the second protein.

Q3: How does the choice of E3 ligase and its ligand impact steric hindrance?

A3: The choice of E3 ligase (e.g., VHL, CRBN) and the specific ligand used to recruit it are critical. Different E3 ligases have distinct surface topographies and binding pockets. The exit vector of the E3 ligase ligand—the point where the linker is attached—plays a crucial role in determining the trajectory of the linker and the subsequent positioning of the target protein. An inappropriate exit vector can lead to steric clashes between the target protein and the E3 ligase. Therefore, it is often beneficial to explore different E3 ligase ligands or alter the attachment point of the linker on a given ligand.

Q4: Can the target protein ligand influence steric hindrance?

A4: Yes, the choice of the target protein ligand (the "warhead") and its attachment point for the linker are equally important. The ligand should bind with sufficient affinity to the target protein, and the linker attachment point should be at a solvent-exposed position to minimize disruption of this binding and to allow the linker to project outwards towards the E3 ligase. Modifying the warhead to alter its binding orientation or linker attachment point can be a key strategy to mitigate steric clashes.

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to both the target protein and E3 ligase, but no significant target degradation is observed.

  • Possible Cause: The linker length or composition is suboptimal, leading to steric hindrance and preventing the formation of a stable and productive ternary complex.

  • Troubleshooting Steps:

    • Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying linker lengths. Even small changes can have a significant impact. Start by synthesizing analogs with shorter and longer linkers.

    • Modify Linker Composition: Introduce different chemical motifs into the linker. For example, replacing flexible polyethylene glycol (PEG) units with more rigid alkyl chains, or vice versa, can alter the conformational dynamics.

    • Change Linker Attachment Point: If synthetically feasible, alter the point of attachment of the linker on either the target protein ligand or the E3 ligase ligand.

    • Evaluate Ternary Complex Formation: Use biophysical techniques like SPR, ITC, or FRET to directly assess the formation and stability of the ternary complex. This can provide insights into whether the issue lies in ternary complex formation.

Problem 2: I observe a very strong "hook effect" at higher PROTAC concentrations.

  • Possible Cause: At high concentrations, the formation of non-productive binary complexes (PROTAC-target protein and PROTAC-E3 ligase) dominates over the formation of the productive ternary complex. This can be exacerbated by poor cooperativity due to steric hindrance in the ternary complex.

  • Troubleshooting Steps:

    • Improve Cooperativity: The goal is to design a PROTAC that benefits from positive cooperativity, where the protein-protein interactions in the ternary complex stabilize the entire complex. This can be achieved by optimizing the linker to allow for favorable protein-protein contacts.

    • Computational Modeling: Use molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes. This can guide the rational design of new linkers or the modification of ligand exit vectors.

    • Perform a Wide Dose-Response Experiment: Test your PROTAC over a very broad range of concentrations to fully characterize the dose-response curve and the extent of the hook effect.

Data Presentation

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

PROTACLinker Length (atoms)IC50 (µM) in MCF7 cells
11 9140
12 12>100
13 1626
14 19>100
15 21>100

Data adapted from a study on ERα degraders, demonstrating that a 16-atom linker was optimal for this particular system.

Table 2: Impact of Linker Length on TBK1 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
Compound A < 12No degradation-
Compound B 21396
Compound C 2929276

Data from a study on TBK1 degraders, showing that linkers shorter than 12 atoms were inactive, with potency decreasing for very long linkers.

Experimental Protocols

Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR can be used to measure the kinetics and affinity of binary and ternary complex formation, providing insights into cooperativity.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The binding data can be analyzed to determine the cooperativity factor (α).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets for Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start Initial PROTAC Design Synthesis Synthesize PROTAC Library (Varying Linker Length & Composition) Start->Synthesis Biochem_Assay Binary Binding Assays (e.g., FP, ITC, SPR) Synthesis->Biochem_Assay Decision1 Good Binary Binding? Biochem_Assay->Decision1 Cell_Assay Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Decision2 Efficient Degradation? Cell_Assay->Decision2 Decision1->Cell_Assay Yes Failure Re-evaluate Ligands Decision1->Failure No Ternary_Assay Ternary Complex Analysis (e.g., SPR, FRET) Decision2->Ternary_Assay No Success Optimized PROTAC Decision2->Success Yes Optimization Further Linker Optimization (Composition, Attachment Points) Ternary_Assay->Optimization Optimization->Synthesis

Caption: A rational workflow for PROTAC linker selection and optimization.

Steric_Hindrance_Logic cluster_linker Linker Properties cluster_outcome Potential Outcomes cluster_result PROTAC Efficacy Length Linker Length Optimal Optimal Ternary Complex Formation Length->Optimal Steric_Clash Steric Hindrance Length->Steric_Clash Too Short Inefficient_Proximity Inefficient Proximity Length->Inefficient_Proximity Too Long Composition Linker Composition (Flexibility/Rigidity) Composition->Optimal Composition->Steric_Clash Attachment Attachment Points Attachment->Optimal Attachment->Steric_Clash High_Efficacy High Degradation Efficacy Optimal->High_Efficacy Low_Efficacy Low/No Degradation Steric_Clash->Low_Efficacy Inefficient_Proximity->Low_Efficacy

Caption: Logical relationships influencing PROTAC efficacy.

References

Technical Support Center: Amide Coupling with Ms-PEG12-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amide coupling reactions involving Ms-PEG12-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to address challenges related to the effect of pH on your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for using this compound in an amide coupling reaction?

A1: The process involves three key stages:

  • Boc Deprotection: The terminal Boc (tert-butyloxycarbonyl) protecting group on the amine must first be removed. This is achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA).[1][2][3]

  • Neutralization: The acidic reaction mixture from the deprotection step must be carefully neutralized to a pH suitable for the subsequent coupling reaction.

  • Amide Coupling: The newly freed primary amine on the PEG linker (Ms-PEG12-NH2) is then reacted with a carboxylic acid to form a stable amide bond. The optimal pH for this step is critical and depends on the coupling chemistry used (e.g., EDC/NHS or pre-activated NHS-esters).[4][5]

Q2: What is the optimal pH for the amide coupling step?

A2: The optimal pH is a trade-off between maximizing amine reactivity and minimizing the hydrolysis of your coupling reagents.

  • For two-step EDC/NHS coupling: The initial activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer. The subsequent reaction of the activated NHS-ester with the Ms-PEG12-NH2 is best performed at a pH of 7.2-8.5.

  • For pre-activated NHS-esters: If you are using a pre-formed NHS-ester, the coupling reaction should be conducted in a buffer with a pH of 7.2-8.5. A pH of 8.3-8.5 is often recommended as the ideal balance for this reaction.

Q3: Why is my amide coupling yield low, and how can pH be the cause?

A3: Low yield is a common problem often linked to incorrect pH management.

  • pH is too low (pH < 7): The primary amine on your PEG linker will be protonated (-NH3+), rendering it non-nucleophilic and unable to react with the activated carboxylic acid.

  • pH is too high (pH > 8.5): The coupling reagents, particularly NHS-esters, become highly susceptible to rapid hydrolysis. This inactivates the reagent before it can react with the amine, drastically reducing your yield.

  • Incomplete Boc Deprotection/Neutralization: If the initial acidic deprotection step is not fully neutralized, the pH of the coupling reaction will be too low for efficient amide bond formation.

Q4: What buffer should I use for the coupling reaction?

A4: Buffer selection is critical. You must use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your Ms-PEG12-NH2 for the activated carboxylic acid.

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 or sodium bicarbonate buffer at pH 8.3 are excellent choices for the coupling step. For the initial EDC/NHS activation, MES buffer (pH 4.7-6.0) is commonly used.

Q5: Could the Mesyl (Ms) group be affected by the pH conditions?

A5: The mesyl (methanesulfonyl) group is a sulfonate ester. While generally stable, sulfonate esters can be susceptible to cleavage under harsh conditions. Most are stable to moderately acidic conditions, but they can be cleaved by strong bases or prolonged incubation at extreme pH values. Under the recommended pH ranges for amide coupling (4.5-8.5), the mesyl group is expected to be stable.

Data Presentation: pH Effects on Coupling Efficiency

The efficiency of an amide coupling reaction is highly dependent on pH. The following tables summarize the quantitative impact of pH on the stability of NHS-esters and the overall reaction kinetics.

Table 1: Effect of pH on the Stability of NHS-Esters

pHTemperatureHalf-life of NHS-EsterImplication for Reaction
7.04°C4-5 hoursStable enough for standard reaction times.
8.04°C1 hourHydrolysis becomes a significant competing reaction.
8.64°C10 minutesVery rapid hydrolysis; reaction must be fast and efficient.

Table 2: pH-Dependent Reaction Profile for NHS-Ester Coupling

pH RangeAmine ReactivityNHS-Ester StabilityOverall Coupling EfficiencyRecommended Use Case
4.5 - 6.0 Very Low (Amine is protonated)HighVery LowOptimal for EDC/NHS activation step only.
6.0 - 7.0 Low to ModerateHighSub-optimalNot ideal, as amine is not fully deprotonated.
7.2 - 8.5 High (Amine is deprotonated)Moderate to LowOptimal Recommended range for the amine coupling step.
> 8.5 HighVery Low (Rapid hydrolysis)LowNot recommended due to rapid reagent inactivation.

Troubleshooting Guide

ProblemPossible pH-Related CauseRecommended Solution
Low or No Product Yield The pH of the coupling reaction is too low (< 7.0), keeping the PEG-amine protonated and non-reactive.Ensure complete neutralization after the acidic Boc-deprotection step. Use a calibrated pH meter to verify the coupling buffer is in the optimal range (pH 7.2-8.5).
The pH of the coupling reaction is too high (> 8.5), causing rapid hydrolysis of the NHS-ester.Lower the pH of the coupling buffer to the 7.2-8.0 range. Add the NHS-activated compound to the amine solution immediately after preparation.
Inconsistent Results Poor pH control or improperly prepared buffers.Calibrate your pH meter before use. Prepare fresh buffers, as the pH of basic buffers can change over time due to CO2 absorption from the atmosphere.
Side Product Formation The mesyl group may be unstable at very high pH, leading to undesired reactions.Avoid prolonged exposure to pH values above 9.0. Maintain the recommended pH 7.2-8.5 for the coupling reaction.

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive primary amine, Ms-PEG12-NH2.

  • Dissolution: Dissolve the this compound starting material in a minimal amount of an appropriate organic solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Neutralization (Crucial Step): The resulting residue is highly acidic. Immediately before the coupling reaction, dissolve the crude Ms-PEG12-NH2 TFA salt in the chosen coupling buffer (e.g., PBS, pH 7.4) and adjust the pH to the desired value (7.2-8.5) using a suitable base, such as diisopropylethylamine (DIPEA) or a dilute sodium bicarbonate solution.

Protocol 2: Two-Step Amide Coupling using EDC/NHS

This protocol is for coupling the deprotected Ms-PEG12-NH2 with a carboxylic acid.

  • Carboxylic Acid Activation (pH 4.5-6.0):

    • Dissolve your carboxylic acid-containing molecule in an amine-free, carboxyl-free buffer, such as 0.1 M MES, pH 5.0-6.0.

    • Add EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and NHS (N-Hydroxysuccinimide) to the solution. A common molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Amine Coupling (pH 7.2-8.0):

    • Immediately add the activated carboxylic acid solution to a solution of the pH-neutralized Ms-PEG12-NH2 (from Protocol 1) in a suitable buffer like PBS, pH 7.2-7.5.

    • Alternatively, you can raise the pH of the activation mixture to 7.2-7.5 before adding the amine.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench any remaining unreacted NHS-esters by adding a small molecule primary amine like Tris or glycine to a final concentration of 20-50 mM.

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.

Visualizations

Experimental Workflow

This diagram illustrates the complete experimental sequence from the protected starting material to the final amide conjugate.

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Neutralization & Coupling cluster_2 Phase 3: Purification A This compound B Add TFA in DCM A->B C Stir 1-2h @ RT B->C D Evaporate Solvent C->D E Dissolve in Buffer Adjust pH to 7.2-8.5 D->E Yields Ms-PEG12-NH2 (TFA Salt) F Add Activated Carboxylic Acid E->F G React 2h @ RT F->G H Quench Reaction (Optional) G->H I Purify by SEC or Dialysis H->I J Final Conjugate: Ms-PEG12-NH-CO-R I->J

Workflow for Amide Coupling of this compound.
The pH-Dependent Balance in Amide Coupling

This diagram illustrates the critical trade-offs governed by pH during the coupling of an amine to an NHS-ester.

G ph Reaction pH low_ph Low pH (< 7.0) ph->low_ph influences high_ph High pH (> 8.5) ph->high_ph influences opt_ph Optimal pH (7.2 - 8.5) ph->opt_ph influences amine_prot Amine is Protonated (R-NH3+) Non-Nucleophilic low_ph->amine_prot no_reaction No Amide Coupling amine_prot->no_reaction ester_hydrolysis NHS-Ester is Rapidly Hydrolyzed (Inactive) high_ph->ester_hydrolysis low_yield Low Coupling Yield ester_hydrolysis->low_yield amine_deprot Amine is Deprotonated (R-NH2) Nucleophilic opt_ph->amine_deprot ester_stable NHS-Ester is Sufficiently Stable opt_ph->ester_stable good_reaction Successful Amide Coupling amine_deprot->good_reaction ester_stable->good_reaction

The effect of pH on key reaction components.

References

Technical Support Center: Removing Unreacted PEG Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted Ms-PEG12-Boc and other polyethylene glycol (PEG) reagents from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The primary methods for purification are based on differences in physicochemical properties like size, polarity, and solubility between your PEGylated product and the unreacted PEG reagent. The most common techniques include:

  • Aqueous Workup (Liquid-Liquid Extraction): Ideal for organic-soluble products, this method uses water to wash away the water-soluble unreacted PEG.

  • Chromatography: Techniques like normal-phase (silica gel), reverse-phase (RP-HPLC), and size-exclusion (SEC) are powerful for separating compounds based on polarity and size.[] SEC is particularly effective if there is a significant size difference between the product and the PEG reagent.[][2][3]

  • Precipitation: This involves adding a solvent in which your product is insoluble but the unreacted PEG is soluble, causing your product to precipitate out of the solution.[4]

  • Membrane Filtration (Dialysis/Ultrafiltration): Best suited for large molecules like proteins or nanoparticles, this method separates molecules based on molecular weight cutoff.

Q2: My PEG-containing compound streaks badly during silica gel column chromatography. What can I do?

A2: Streaking on silica is a common issue with PEG compounds due to their high polarity and interaction with the silica stationary phase. To resolve this:

  • Optimize Your Solvent System: Conventional ethyl acetate/hexane systems are often ineffective. Try more polar solvent systems like dichloromethane (DCM)/methanol or chloroform/methanol. A slow gradient of 1-10% methanol in DCM can significantly improve separation.

  • Consider Dry Loading: If your compound has poor solubility in the column's mobile phase, it can lead to poor separation. Dry loading, where the sample is pre-adsorbed onto silica before loading onto the column, can create a more uniform starting band and improve resolution.

Q3: Can I use precipitation to remove the unreacted PEG?

A3: Yes, precipitation can be a very effective and scalable method. The goal is to find an "anti-solvent" that meets two criteria: your desired product has very low solubility in it, and the unreacted this compound remains in solution. Common anti-solvents for precipitating organic compounds include cold diethyl ether, hexane, or methyl tert-butyl ether (MTBE). The process often involves concentrating your reaction mixture and adding the cold anti-solvent to induce precipitation.

Q4: How effective is a simple aqueous workup (extraction)?

A4: For many reactions performed in organic solvents like DCM or ethyl acetate, an aqueous workup is a highly effective first-pass purification step. Since most low-to-moderate molecular weight PEGs are soluble in water, washing the organic layer multiple times with water or brine can remove a significant amount of the unreacted PEG reagent. However, be mindful of your product's solubility, as some PEGylated compounds may have partial water solubility, which could lead to yield loss.

Q5: My target molecule is significantly larger than the this compound reagent. What is the best purification method?

A5: When there is a substantial difference in molecular size, Size-Exclusion Chromatography (SEC) is the method of choice. SEC separates molecules based on their hydrodynamic radius, meaning larger molecules elute faster than smaller ones. This technique is very efficient at removing low molecular weight reagents and by-products from larger PEGylated proteins, oligonucleotides, or nanoparticles. For very large molecules, dialysis or diafiltration using a membrane with an appropriate molecular weight cutoff (MWCO) can also effectively remove the smaller, unreacted PEG.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor separation on silica gel column; product and PEG co-elute. - Inappropriate Solvent System: PEGs are very polar and can streak or move unpredictably on silica. - Overloading the Column: Too much crude material saturates the stationary phase.- Switch to a Dichloromethane/Methanol or Chloroform/Methanol gradient. - Add a small percentage (e.g., 1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce tailing. - Use a lower sample-to-silica ratio (e.g., 1:50 or 1:100).
Product is lost during aqueous workup/extraction. - Product has partial water solubility: The PEG chain on your product may increase its aqueous solubility. - Emulsion Formation: The amphipathic nature of PEG compounds can lead to emulsions that are difficult to separate.- Use saturated sodium chloride solution (brine) for washes instead of pure water to decrease the solubility of organic compounds in the aqueous phase. - Perform a "back-extraction": re-extract the aqueous layers with fresh organic solvent to recover any dissolved product. - To break emulsions, try adding more salt to the aqueous phase or filtering the mixture through a pad of celite.
No precipitation occurs when adding an anti-solvent. - Product is soluble in the anti-solvent. - Solution is too dilute: The concentration of the product is below its solubility limit.- Try a different anti-solvent (e.g., if diethyl ether fails, try hexane or pentane). - Concentrate the crude material to a thick oil or solid before adding the anti-solvent. - Perform the precipitation at a lower temperature (e.g., in an ice bath or at -20°C) to decrease solubility.
Unreacted PEG is still present after purification. - Single purification method is insufficient: Highly polar or similarly sized impurities are often difficult to remove in one step.- Employ orthogonal purification methods. For example, follow an aqueous workup with column chromatography. Or, follow a silica column with preparative RP-HPLC. Combining methods that separate based on different principles (e.g., polarity then size) is highly effective.

Purification Method Comparison

TechniquePrinciple of SeparationBest For...AdvantagesDisadvantages
Aqueous Workup Partitioning between immiscible liquids (polarity)Removing water-soluble PEG from products soluble in organic solvents.Fast, inexpensive, scalable, good for initial bulk impurity removal.Risk of product loss if it has aqueous solubility; can form emulsions.
Silica Gel Chromatography Adsorption based on polaritySmall molecules with a significant polarity difference from the PEG reagent.High resolution for compounds with different polarities; well-established technique.PEG compounds often streak or show poor separation; can be slow and labor-intensive.
Size-Exclusion Chromatography (SEC) Hydrodynamic volume (molecular size)Products significantly larger than the unreacted PEG (e.g., proteins, large polymers).Excellent for separating by size; mild conditions.Requires specialized columns and equipment (HPLC); lower loading capacity than adsorption chromatography.
Reverse-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicityPeptides, oligonucleotides, and small molecules that can be retained on a C18 or C8 column.High resolution; can separate closely related isomers.Requires HPLC system; can be expensive to scale up; may require method development.
Precipitation Differential solubilityProducts that can be selectively crashed out of solution by adding an anti-solvent.Simple, fast, and highly scalable.Highly dependent on the specific solubility properties of the product; may require significant optimization.
Membrane Filtration / Dialysis Molecular weight cutoffLarge biomolecules (proteins, antibodies) or nanoparticles.Simple and effective for large size differences; gentle on the product.Slow process (especially dialysis); potential for product loss due to membrane adsorption.

Experimental Protocols & Workflows

Protocol 1: Purification by Aqueous Workup (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). Use a volume that ensures the product is fully dissolved.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If your organic solvent is less dense than water (e.g., Ethyl Acetate), drain the bottom aqueous layer. If it is denser (e.g., Dichloromethane), drain the bottom organic layer into a clean flask and then discard the remaining aqueous layer.

  • Repeat Washes: Repeat the washing step 2-3 more times with fresh deionized water, followed by one wash with saturated NaCl (brine) solution to help remove residual water from the organic layer.

  • Drying and Concentration: Drain the final organic layer into a clean flask, add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter or decant the solution to remove the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase that provides good separation between your product and the unreacted PEG. A good target is an Rf value of ~0.2-0.4 for your product. A Dichloromethane/Methanol system is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (wet slurry packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the prepared column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (flash chromatography) to begin elution. Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Workflows

G cluster_start Start: Crude Reaction Mixture cluster_decision Initial Assessment cluster_methods Purification Paths cluster_end Result start Crude Mixture decision1 Is product soluble in organic solvent & insoluble in water? start->decision1 decision2 Is there a large size difference (>3x)? decision1->decision2 No / Unsure method1 Aqueous Workup (Liquid-Liquid Extraction) decision1->method1 Yes method2 Column Chromatography (Silica or RP-HPLC) decision2->method2 No method3 Size-Exclusion Chromatography (SEC) or Dialysis decision2->method3 Yes method1->method2 Further purification needed end_node Purified Product method1->end_node method4 Precipitation method2->method4 Alternative/Final Step method2->end_node method3->end_node method4->end_node

G start Crude Reaction Mixture in Solvent (e.g., DCM) step1 Transfer to Separatory Funnel start->step1 step2 Add Water & Shake step1->step2 step3 Separate Aqueous and Organic Layers step2->step3 decision Is PEG fully removed? (Check by TLC/LCMS) step3->decision repeat_wash Repeat Wash with Water and/or Brine decision->repeat_wash No step4 Dry Organic Layer (e.g., with MgSO₄) decision->step4 Yes repeat_wash->step2 step5 Filter and Concentrate Solvent step4->step5 end_node Partially Purified Product step5->end_node

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Ms-PEG12-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bioconjugates, the choice of linker is a critical decision that influences the properties and performance of the final product. This guide provides a comprehensive comparison of the mass spectrometry analysis of molecules conjugated with Ms-PEG12-Boc, a methanesulfonyl-activated polyethylene glycol (PEG) linker, against a common alternative, NHS-PEG12-ester. This comparison is supported by experimental data and detailed protocols to assist in the selection and analysis of the appropriate linker for your research needs.

Introduction to this compound and Amine-Reactive Linkers

This compound is a heterobifunctional linker that contains a methanesulfonyl (mesyl) group for reaction with primary amines and a Boc-protected amine for subsequent functionalization. The discrete PEG12 chain offers improved solubility and reduced immunogenicity to the conjugated molecule. Its primary alternative, NHS-PEG12-ester, utilizes an N-hydroxysuccinimide (NHS) ester as the amine-reactive group. The choice between these linkers can impact conjugation efficiency, stability of the resulting conjugate, and the interpretation of mass spectrometry data.

Quantitative Comparison of Linker Performance

The selection of a linker is often guided by its reactivity and the stability of the resulting conjugate. The following table summarizes key quantitative parameters for this compound and NHS-PEG12-ester based on established chemical principles and available data.

ParameterThis compoundNHS-PEG12-EsterKey Considerations
Reactive Group Methanesulfonyl (Mesyl)N-Hydroxysuccinimide (NHS) EsterMesylates are generally more stable in aqueous solutions than NHS esters, which can be prone to hydrolysis.
Reaction pH 7.5 - 9.07.0 - 8.5Both linkers react with unprotonated primary amines, requiring slightly alkaline conditions for optimal conjugation.
Hydrolytic Stability HigherLowerThe higher stability of the mesyl group can lead to more consistent conjugation yields over longer reaction times.
Conjugation Efficiency HighHighBoth linkers are highly efficient for amine conjugation, though efficiency can be protein-dependent.
Byproducts Methanesulfonic acidN-hydroxysuccinimideByproducts must be removed during purification to prevent potential side reactions or interference in downstream applications.

Mass Spectrometry Analysis: A Head-to-Head Comparison

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing information on molecular weight, degree of conjugation, and structural integrity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of PEGylated molecules.[1][2]

Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is well-suited for the analysis of large biomolecules and provides high mass accuracy. For PEGylated proteins, ESI-MS spectra can be complex due to the presence of multiple charge states and the polydispersity of some PEG reagents. However, for discrete PEGs like PEG12, this complexity is reduced. The Boc protecting group on the this compound linker can sometimes be labile under certain ESI conditions, leading to in-source fragmentation and the appearance of a peak corresponding to the loss of the Boc group (100 Da).[3]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a robust technique for determining the molecular weight of peptides and proteins. It is often preferred for the analysis of heterogeneous PEGylated samples as it typically produces singly charged ions, simplifying the resulting spectra.[4] For both this compound and NHS-PEG12 conjugates, MALDI-TOF can be used to determine the number of attached PEG chains by observing the mass shift between the unconjugated and conjugated species.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation and subsequent analysis.

Protocol 1: Conjugation of a Peptide with this compound
  • Peptide Preparation: Dissolve the peptide containing a primary amine (e.g., lysine residue or N-terminus) in a suitable buffer at a concentration of 1-5 mg/mL. A phosphate or borate buffer at pH 8.0 is recommended.

  • Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine to consume any unreacted linker.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Mass Spectrometry Analysis of the this compound Conjugate by ESI-MS
  • Sample Preparation: Dilute the purified conjugate in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.

  • LC-MS Analysis: Inject the sample onto a C18 reverse-phase column coupled to an ESI-mass spectrometer. Elute the conjugate using a gradient of increasing acetonitrile concentration.

  • MS Parameters: Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the conjugate. Pay attention to the potential for in-source fragmentation of the Boc group.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. Compare this to the theoretical mass to confirm successful conjugation.

Protocol 3: Mass Spectrometry Analysis of the NHS-PEG12-Ester Conjugate by MALDI-TOF
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Preparation: Mix the purified NHS-PEG12-ester conjugate solution (in a low salt buffer) with the matrix solution at a 1:1 ratio (v/v).

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.

  • MALDI-TOF Analysis: Acquire mass spectra in positive ion, linear or reflector mode. The mass spectrum will show peaks corresponding to the unconjugated peptide and the peptide conjugated with one or more PEG linkers. The mass difference between these peaks will correspond to the mass of the NHS-PEG12-ester minus the NHS group.

Visualizing Workflows and Molecular Structures

To further clarify the processes and molecular differences, the following diagrams are provided.

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis Peptide Peptide (with primary amine) Reaction Conjugation Reaction (pH 7.5-9.0) Peptide->Reaction Linker This compound or NHS-PEG12-Ester Linker->Reaction Conjugate_Mix Reaction Mixture Reaction->Conjugate_Mix Purification SEC or Dialysis Conjugate_Mix->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate ESI_MS ESI-MS Purified_Conjugate->ESI_MS MALDI_TOF MALDI-TOF Purified_Conjugate->MALDI_TOF Data Mass Spectrum Data ESI_MS->Data MALDI_TOF->Data

General workflow for bioconjugation and mass spectrometry analysis.

linker_comparison cluster_reaction1 This compound Reaction cluster_reaction2 NHS-PEG12-Ester Reaction Ms_PEG12_Boc This compound Reactive Group: Methanesulfonyl (Ms) Protecting Group: Boc Peptide Peptide-NH2 Ms_PEG12_Boc->Peptide Amine Reaction NHS_PEG12_Ester NHS-PEG12-Ester Reactive Group: NHS Ester No Protecting Group NHS_PEG12_Ester->Peptide Amine Reaction Conjugate1 Peptide-NH-PEG12-NHBoc Peptide->Conjugate1 Byproduct1 Ms-OH Peptide->Byproduct1 Conjugate2 Peptide-NH-CO-PEG12-... Peptide->Conjugate2 Byproduct2 NHS Peptide->Byproduct2

References

The Strategic Role of Linkers in PROTAC Design: A Comparative Guide to Ms-PEG12-Boc and Other Linker Chemotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the critical role of the linker in Proteolysis Targeting Chimeras (PROTACs), this guide provides a comprehensive comparison of Ms-PEG12-Boc, a 12-unit polyethylene glycol (PEG) linker, with other commonly employed linker classes. By examining key performance data and detailed experimental methodologies, this document serves as a vital resource for researchers, chemists, and drug development professionals in the rational design of next-generation targeted protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide focuses on the widely used PEG linkers, with a specific lens on the performance characteristics of a 12-unit PEG linker, exemplified by this compound, in comparison to other linker types such as alkyl chains and linkers of varying lengths.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics include:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax signifies greater efficacy.

  • IC50: The concentration of a drug that is required for 50% inhibition of a biological process, in this context, often cell proliferation.

The following tables summarize experimental data from studies on PROTACs targeting different proteins with varying linker compositions and lengths.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF-7 cells
9~50%>10
12 ~75% ~5
16~95%~1
19~70%~5
21~60%>10

Data synthesized from a comparative study on ERα-targeting PROTACs. This table clearly demonstrates that linker length has a profound impact on degradation efficacy, with a 16-atom linker being optimal in this specific context. A 12-atom linker still shows significant degradation and cell growth inhibition.

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Data from a study on TBK1-targeting PROTACs. This study highlights that for some targets, a longer linker is required to achieve potent degradation, with linkers shorter than 12 atoms being inactive.

Table 3: Performance of a Highly Potent BET-Targeting PROTAC with a PEG Linker (BETd-260)

PROTACTargetDC50IC50 (Cell Viability)Cell Line
BETd-260BRD4As low as 30 pM51 pMRS4;11

Data for the highly potent BET degrader, BETd-260. While the exact number of PEG units in the linker is not specified, the picomolar potency of BETd-260 showcases the potential of PEG-based linkers in the design of exceptionally active PROTACs.

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate key concepts in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PolyUb Poly-ubiquitination E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Mediates Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Results in

Caption: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Western_Blot_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_viability_assay Cell Viability Assay cluster_data_analysis Data Analysis A Seed Cells B Treat with PROTAC (Dose-Response) A->B H Treat Cells with PROTAC A->H C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot E->F G Densitometry Analysis F->G K Calculate DC50 & Dmax G->K I Add Viability Reagent (e.g., MTT, CellTiter-Glo) H->I J Measure Signal I->J L Determine IC50 J->L

Caption: Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key steps in assessing the performance of a PROTAC, from cell treatment to protein degradation analysis and cell viability assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

1. Cell Culture and Treatment:

  • Seed a relevant human cell line (e.g., MCF-7 for ERα, MM.1S for BET proteins) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the IC50 of a PROTAC.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

2. Measurement of Cell Viability:

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution and measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the data using a dose-response curve to determine the IC50 value.

Conclusion

The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While flexible PEG linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The experimental data presented in this guide underscores the importance of a systematic approach to linker optimization to achieve maximal degradation potency and desired therapeutic effects. The provided protocols offer a robust framework for the rigorous evaluation of novel PROTAC candidates.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role in the molecule's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG chain length influences PROTAC performance, supported by experimental data and detailed protocols.

The length of the PEG linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Comparative Efficacy of PROTACs with Varying PEG12 Linker Lengths

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Length (atoms)DC50Dmax (%)Cell LineReference
Estrogen Receptor α (ERα)VHL9>10 µM~50MCF7
Estrogen Receptor α (ERα)VHL12~5 µM~75MCF7
Estrogen Receptor α (ERα) VHL 16 ~1 µM ~95 MCF7 ****
Estrogen Receptor α (ERα)VHL19~5 µM~70MCF7
Estrogen Receptor α (ERα)VHL21>10 µM~60MCF7
TANK-binding kinase 1 (TBK1)VHL< 12No degradation--
TANK-binding kinase 1 (TBK1) VHL 21 3 nM 96 -****
TANK-binding kinase 1 (TBK1)VHL29292 nM76-

As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy. Similarly, for TBK1 degradation, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., ERα) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A diagram illustrating the PROTAC mechanism of action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., MCF7) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot (Target protein levels) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Estrogen_Receptor_Signaling Simplified Estrogen Receptor Signaling Pathway cluster_pathway Cellular Response Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Dimerization Dimerization ER->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) Nuclear_Translocation->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: A simplified diagram of the Estrogen Receptor signaling pathway.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTS Assay)

This protocol is used to assess the cytotoxic effects of the PROTACs.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While a PEG12 linker may be a reasonable starting point, the ideal chain length is not a one-size-fits-all parameter. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to Validating Ms-PEG12-Boc Protein Conjugation: Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a protein is a critical step in enhancing its therapeutic properties. This guide provides a detailed comparison of Western blotting and other key analytical techniques for validating the conjugation of Ms-PEG12-Boc, a specific amine-reactive PEGylation reagent, to proteins.

The covalent attachment of PEG, a process known as PEGylation, can improve a protein's stability, solubility, and pharmacokinetic profile.[1] this compound is a heterobifunctional PEG linker containing a carboxylic acid for reaction with primary amines on a protein and a Boc-protected amine for subsequent modifications. Validating the successful conjugation and characterizing the resulting PEGylated protein is essential for quality control and regulatory approval.[2] This guide outlines the experimental protocols for Western blot analysis and compares its performance with alternative methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), providing supporting data and visualizations to aid in methodological selection.

Comparing Analytical Techniques for PEGylation Validation

Western blotting offers a widely accessible and cost-effective method for the initial qualitative assessment of PEGylation. However, for comprehensive and quantitative characterization, techniques like mass spectrometry and HPLC are often superior. The choice of method depends on the specific information required, available instrumentation, and the stage of drug development.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Western Blot Immuno-detection of proteins separated by size on a gel.[3]Confirmation of conjugation (band shift), qualitative estimation of conjugation efficiency.[4][5]Widely available, relatively inexpensive, good for initial screening.Semi-quantitative, potential for band smearing due to PEG-SDS interaction, requires specific antibodies (anti-protein or anti-PEG).
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, degree of PEGylation (number of PEG molecules per protein), identification of conjugation sites (peptide mapping).Highly accurate and detailed information, can identify heterogeneity in PEGylation.Requires specialized and expensive equipment, complex data analysis.
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their physical and chemical properties.Separation of PEGylated protein from unconjugated protein and free PEG, quantification of conjugation efficiency, assessment of purity.Quantitative, high-throughput, can be coupled with other detectors (e.g., MS).Resolution can be challenging depending on the protein and PEG size, method development can be time-consuming.

Experimental Protocols

I. Validation of this compound Conjugation by Western Blot

This protocol provides a general workflow for confirming the conjugation of this compound to a target protein.

1. Sample Preparation:

  • Following the conjugation reaction of your target protein with this compound, prepare samples of the unconjugated protein (control) and the PEGylated protein reaction mixture.

  • Determine the protein concentration of all samples.

  • Mix an appropriate amount of each sample with SDS-PAGE loading buffer.

2. SDS-PAGE:

  • Load the unconjugated and PEGylated protein samples onto a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the unconjugated protein.

  • Run the gel at a constant voltage until the dye front reaches the bottom. A key indicator of successful PEGylation will be a shift in the apparent molecular weight of the protein, causing it to migrate slower than the unconjugated form.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Alternatively, an anti-PEG antibody can be used to specifically detect PEGylated species.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Successful conjugation will be indicated by the presence of a higher molecular weight band in the lane corresponding to the PEGylated sample compared to the unconjugated control. The intensity of this band can provide a semi-quantitative estimate of the conjugation efficiency.

Western_Blot_Workflow cluster_electrophoresis SDS-PAGE cluster_transfer Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection Sample_Prep Sample Preparation (Unconjugated & PEGylated) Gel_Electrophoresis Gel Electrophoresis Sample_Prep->Gel_Electrophoresis Protein_Transfer Protein Transfer to Membrane Gel_Electrophoresis->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Chemiluminescence Chemiluminescent Detection Secondary_Ab->Chemiluminescence Analysis Analysis of Band Shift Chemiluminescence->Analysis

Caption: Western Blot workflow for validating protein PEGylation.
II. Alternative Validation Methods

A. Mass Spectrometry (MS) for Precise Characterization

Mass spectrometry provides detailed information on the molecular weight of the conjugate, confirming the addition of the this compound linker and allowing for the determination of the degree of PEGylation.

1. Intact Mass Analysis:

  • Desalt the protein conjugate sample.

  • Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Deconvolute the resulting mass spectrum to determine the average molecular weight of the PEGylated protein. The mass increase should correspond to the mass of the attached this compound linker(s).

2. Peptide Mapping for Site Identification:

  • Reduce, alkylate, and digest the PEGylated protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the PEGylated peptides by their characteristic mass shift and fragmentation pattern to pinpoint the exact conjugation sites.

B. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for separating the PEGylated protein from the unconjugated protein and free PEG, enabling quantification of the conjugation efficiency.

1. Size-Exclusion Chromatography (SEC-HPLC):

  • Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Inject the reaction mixture. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein.

  • Monitor the elution profile using a UV detector at 280 nm. The peak areas can be used to calculate the percentage of PEGylated and unconjugated protein.

2. Reversed-Phase Chromatography (RP-HPLC):

  • Use a C4 or C8 column and a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.

  • The more hydrophobic PEGylated protein will typically elute later than the unconjugated protein.

  • Quantify the different species based on their peak areas in the chromatogram.

Validation_Methods_Comparison cluster_methods Validation Methods cluster_info Information Obtained WB Western Blot Qualitative Qualitative/ Semi-Quantitative WB->Qualitative MS Mass Spectrometry Quantitative Quantitative MS->Quantitative Structural Detailed Structural Information MS->Structural HPLC HPLC HPLC->Quantitative

Caption: Comparison of information obtained from different validation methods.

Conclusion

Validating the conjugation of this compound to proteins is a multi-faceted process that often requires the use of complementary analytical techniques. While Western blotting serves as a valuable initial screening tool to confirm conjugation, a comprehensive characterization relies on the quantitative power of HPLC and the detailed structural insights provided by mass spectrometry. By selecting the appropriate combination of these methods, researchers can ensure the quality, consistency, and efficacy of their PEGylated protein therapeutics.

References

A Comparative Guide to the Characterization of Ms-PEG12-Boc Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) derivatives is critical for ensuring the quality, efficacy, and reproducibility of PEGylated therapeutics and materials. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of Ms-PEG12-Boc, a heterobifunctional PEG linker. Supported by experimental data and detailed protocols, this document highlights the strengths of NMR in providing detailed structural information.

Performance Comparison: NMR vs. Alternative Techniques

NMR spectroscopy offers a powerful, non-destructive method for the detailed structural elucidation and purity assessment of PEG derivatives.[1] Unlike techniques that provide information on molecular weight distribution alone, NMR provides an absolute measurement of molecular weight for smaller polymers and can be used to determine the relative composition of block copolymers.[2] However, it is important to consider the strengths and limitations of each available analytical method.

FeatureNMR SpectroscopyMass Spectrometry (MS)Size Exclusion Chromatography (SEC)
Information Provided Absolute structure, functional group confirmation, purity, molecular weight (for smaller polymers)[2]Absolute molecular weight, end-group analysis[1]Molecular weight distribution (Mw, Mn), polydispersity index (PDI)
Strengths Non-destructive, detailed structural information, absolute quantitation of end-groups[1]High sensitivity, accurate mass determinationExcellent for determining polydispersity
Limitations Lower sensitivity, potential for peak overlap in large polymers, less accurate for high molecular weight determination (>25 kDa)Can be challenging for polydisperse samples and high molecular weight PEGs (>10^6 Da), potential for bias in ionization/detectionRelative method requiring calibration with standards, can be inaccurate if analyte shape differs from standards
Sample Requirements 5-10 mg, soluble in deuterated solventMicrogram to nanogram quantitiesMilligram quantities

NMR Data for this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are based on known chemical shifts for the mesylate and Boc functional groups, as well as the characteristic signals of the PEG backbone.

¹H NMR Spectral Data (400 MHz, CDCl₃)

AssignmentChemical Shift (δ ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)1.45s9H
-NH- (Boc)~5.0-5.3br s1H
-CH₂-CH₂-O- (PEG backbone)3.64s~44H
-CH₂-O-Ms4.35m2H
Ms-O-CH₂-CH₂-3.73m2H
CH₃-SO₂- (Mesylate)3.03s3H

Note: The broad singlet for the -NH- proton can vary in chemical shift and may be broader in the presence of moisture.

¹³C NMR Spectral Data (100 MHz, CDCl₃)

AssignmentChemical Shift (δ ppm)
-C(CH₃)₃ (Boc)~28.4
-C(CH₃)₃ (Boc)~79.2
-C=O (Boc)~156.1
-CH₂-CH₂-O- (PEG backbone)~70.6
-CH₂-O-Ms~69.9
CH₃-SO₂- (Mesylate)~37.7

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. PEG compounds can be hygroscopic, so handling in a dry environment is recommended.

  • Solvent Selection : Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry by storing it over molecular sieves.

  • Sample Weighing : Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Temperature : Maintain a stable probe temperature, typically 25 °C (298 K).

  • Locking and Shimming : Insert the sample into the spectrometer. Lock on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16 to 64, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

    • Acquisition Time : 2-4 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled single-pulse sequence.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

Visualizing the Characterization Workflow

The following diagram illustrates the key steps in the characterization of this compound using NMR spectroscopy and its comparison with alternative methods.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Alternative Characterization cluster_3 Data Interpretation & Comparison A This compound Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H & 13C NMR Spectra C->D Insert into Spectrometer E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F I Structural Confirmation & Purity Assessment (NMR) F->I G Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) J Molecular Weight Determination (MS) G->J H Size Exclusion Chromatography (SEC/GPC) K Molecular Weight Distribution & Polydispersity (SEC) H->K L Comprehensive Characterization Report I->L J->L K->L

Workflow for the characterization of this compound.

References

A Researcher's Guide to Biological Activity Assays for PROTACs: The Impact of Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) offers a transformative approach to targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity are not merely passive spacers but active contributors to the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data and detailed methodologies for key biological assays.

The Decisive Role of the Linker in PROTAC Function

The linker's influence on a PROTAC's biological activity is multifaceted. It governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, an excessively long linker might not effectively bring the two proteins into proximity for ubiquitination.[1] The chemical composition of the linker also significantly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[][3]

Comparative Analysis of PROTAC Linkers: A Data-Driven Overview

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the DC50, which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, representing the maximum percentage of target protein degradation. Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy. The following tables summarize experimental data illustrating the impact of linker modifications on PROTAC performance against various protein targets.

Impact of Linker Length on Target Protein Degradation
Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-
Estrogen Receptor (ER)Alkyl9>1000~20
Estrogen Receptor (ER)Alkyl12~500~60
Estrogen Receptor (ER)Alkyl16~100>80
Estrogen Receptor (ER)Alkyl19~500~70
Estrogen Receptor (ER)Alkyl21>1000~40
Impact of Linker Composition on Target Protein Degradation
Target ProteinLinker TypeKey FeatureDegradation OutcomeReference
CRBNAlkylNine-atom alkyl chainConcentration-dependent decrease
CRBNPEGThree PEG unitsWeak degradation
BRD4Flexible (PEG)Parent PROTACExhibited degradation
BRD4Rigid (Disubstituted Alkene)Constrained conformationMore Potent

Key Biological Assays for Evaluating PROTAC Activity

A comprehensive assessment of PROTAC efficacy requires a suite of robust biological assays. These assays are essential for understanding the mechanism of action and for optimizing PROTAC design.

Target Protein Degradation Assays

The gold standard for quantifying the reduction in target protein levels is Western Blot Analysis . This technique allows for the direct visualization and quantification of the target protein in cells following PROTAC treatment.

Cell Viability Assays are crucial for determining the cytotoxic effects of PROTACs. The MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay are commonly used to measure cell viability and determine the half-maximal inhibitory concentration (IC50).

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be employed to study the formation and stability of this complex:

  • Surface Plasmon Resonance (SPR) : This label-free technique monitors the binding interactions between the PROTAC, the target protein, and the E3 ligase in real-time.

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.

  • Fluorescence Resonance Energy Transfer (FRET) : FRET-based assays can be used to detect the proximity of the target protein and the E3 ligase upon PROTAC binding.

Ubiquitination Assays

To confirm that protein degradation is occurring via the ubiquitin-proteasome system, it is essential to demonstrate the ubiquitination of the target protein.

  • In-Cell Ubiquitination Assay : This assay typically involves immunoprecipitation of the target protein followed by Western blotting with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This high-throughput method can be used to monitor PROTAC-induced ubiquitination in a kinetic or endpoint format.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) : This bead-based assay can be adapted to detect the ubiquitination of a target protein.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Typical PROTAC Biological Assay Workflow A Cell Seeding B PROTAC Treatment (Varying Concentrations) A->B C Incubation B->C D Cell Lysis / Assay Reagent Addition C->D E Signal Detection (e.g., Western Blot, Luminescence) D->E F Data Analysis (DC50 / IC50 Calculation) E->F

Caption: General experimental workflow for a PROTAC assay.

Linker_Properties_Relationship cluster_properties Logical Relationship of Linker Properties cluster_outcomes Biological Outcomes LinkerProperties Linker Properties Length Length LinkerProperties->Length Composition Composition (e.g., Alkyl, PEG) LinkerProperties->Composition Rigidity Rigidity LinkerProperties->Rigidity TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition->TernaryComplex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity->TernaryComplex BiologicalActivity Biological Activity (DC50, Dmax, Selectivity) TernaryComplex->BiologicalActivity Physicochem->BiologicalActivity

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.

  • Compound Treatment: Add varying concentrations of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

In-Cell Ubiquitination Assay

This assay confirms that PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.

  • Cell Transfection and Treatment: Co-transfect cells with plasmids encoding the target protein and tagged ubiquitin. Treat the transfected cells with the PROTAC of interest.

  • Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting for Ubiquitin: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.

Conclusion

The linker is a critical determinant of PROTAC success. The careful selection and optimization of the linker, through systematic evaluation of its length, composition, and rigidity, are paramount for developing potent and selective protein degraders. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid and conformationally constrained linkers to improve therapeutic properties. The comprehensive suite of biological and biophysical assays detailed in this guide provides researchers with the necessary tools to rationally design and validate the next generation of PROTACs for therapeutic intervention.

References

Alkyl vs. PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-faceted endeavor where the linker, the component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role. The choice between different linker types can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two of the most common flexible linkers used in PROTAC design: alkyl and polyethylene glycol (PEG) linkers, supported by experimental data.

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.Repeating ethylene glycol units.
Polarity Generally hydrophobic.[1]Hydrophilic.[1]
Solubility May decrease aqueous solubility of the PROTAC.[1]Generally improves aqueous solubility.[1]
Cell Permeability Can enhance cell permeability due to hydrophobicity, but conformational effects can be complex.[2]Can either hinder or enhance permeability depending on conformational shielding of polar surface area.
Metabolic Stability Generally considered to be metabolically stable.May have reduced metabolic stability in vivo.
Synthesis Synthetically accessible and chemically stable.Can be more challenging and costly to synthesize compared to simple alkyl chains.

Quantitative Comparison of PROTAC Performance

The following tables summarize experimental data from various studies, highlighting the impact of alkyl and PEG linkers on key performance indicators of PROTACs.

Table 1: Degradation Efficacy (DC50 and Dmax)
Target ProteinLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether21 atoms396
TBK1Alkyl/Ether29 atoms29276
CRBNAlkylNine-atom alkyl chainConcentration-dependent decrease-
CRBNPEGThree PEG unitsWeak degradation-
BRD4Alkyl (Hypothetical)Alkyl Chain (12 atoms)35>90
BRD4PEG (Hypothetical)PEG4 (12 atoms)15>95

Note: The BRD4 data is illustrative and compiled from general findings in the literature to highlight potential differences.

Table 2: Physicochemical and Permeability Properties
PROTACLinker TypeLinker CompositioncLogPTPSA (Ų)Cell PermeabilityReference
VHL PROTAC 1AlkylAliphatic--Low
VHL PROTAC 2PEGEthylene glycol-based--High (22-fold higher than PROTAC 1)
BRD4 PROTAC 1Alkyl-4.2165.22.5 x 10⁻⁷ cm s⁻¹
BRD4 PROTAC 2PEGPEG23.5174.51.8 x 10⁻⁷ cm s⁻¹
BRD4 PROTAC 3PEGPEG42.8193.01.1 x 10⁻⁷ cm s⁻¹

Note: The BRD4 data is illustrative and compiled from various sources.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PROTAC_Design PROTAC Design & Synthesis Binding_Assay Binary Binding Assays (e.g., ITC, SPR) PROTAC_Design->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., ITC, FRET) Binding_Assay->Ternary_Complex_Assay Cell_Based_Assay Cell-Based Degradation (Western Blot) Ternary_Complex_Assay->Cell_Based_Assay Permeability_Assay Permeability Assays (e.g., PAMPA, Caco-2) Cell_Based_Assay->Permeability_Assay PK_Study Pharmacokinetic (PK) Studies Permeability_Assay->PK_Study PD_Study Pharmacodynamic (PD) Studies PK_Study->PD_Study Efficacy_Study In Vivo Efficacy (Animal Models) PD_Study->Efficacy_Study Linker_Properties Logical Relationships of Linker Properties Linker_Type Linker Type (Alkyl vs. PEG) Hydrophobicity Hydrophobicity Linker_Type->Hydrophobicity determines Ternary_Complex Ternary Complex Formation & Stability Linker_Type->Ternary_Complex influences Solubility Aqueous Solubility Hydrophobicity->Solubility impacts Permeability Cell Permeability Hydrophobicity->Permeability impacts Degradation Protein Degradation (DC50, Dmax) Permeability->Degradation affects Ternary_Complex->Degradation enables

References

Validating Ternary Complex Formation: A Comparative Guide for Ms-PEG12-Boc PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins through the ubiquitin-proteasome system.[][] The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[3][4] This guide provides a comparative analysis of key methodologies for validating the formation of the ternary complex, using a hypothetical PROTAC, "Ms-PEG12-Boc PROTAC," as a case study. We will compare its hypothetical performance with the well-characterized PROTAC, MZ1, and provide detailed experimental protocols.

The Logic of PROTAC-Induced Ternary Complex Formation

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[] The PROTAC simultaneously binds to the POI and the E3 ligase, bringing them into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Signaling pathway of PROTAC-induced protein degradation.

Comparative Analysis of Ternary Complex Validation Techniques

A variety of biophysical and cell-based assays are employed to confirm and characterize the formation of the PROTAC-induced ternary complex. Below is a comparison of key techniques, with hypothetical data for this compound PROTAC versus the established VHL-recruiting PROTAC, MZ1.

TechniqueParameter MeasuredHypothetical this compound PROTAC ResultMZ1 (Reference) ResultAdvantagesLimitations
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (ka, kd)KD(binary to POI) = 50 nMKD(binary to E3) = 100 nMKD(ternary) = 10 nMKD(binary to Brd4) = 1-4 nMKD(binary to VHL) = 29-66 nMKD(ternary) = Cooperatively enhancedReal-time kinetics, high sensitivityRequires protein immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)KD(ternary) = 15 nMΔH = -12 kcal/moln = 1.1KD(ternary) = Cooperatively enhancedThermodynamic profile availableLabel-free, solution-based, provides full thermodynamic profileRequires large amounts of pure protein, lower throughput
Förster Resonance Energy Transfer (FRET) Proximity of POI and E3 ligaseHigh FRET signal in the presence of PROTACHigh FRET signal in the presence of PROTACIn-cell compatible, dynamic measurementsRequires protein labeling with fluorophores, potential for spectral overlap
NanoBRET Ternary complex formation in live cellsPotent and sustained BRET signalPotent and sustained BRET signalLive-cell assay, high throughputRequires genetic engineering of proteins (NanoLuc fusion)
Co-immunoprecipitation (Co-IP) In-cell interaction of POI and E3 ligaseIncreased association of POI and E3 ligase with PROTAC treatmentIncreased association of Brd4 and VHL with PROTAC treatmentIn-cell validation of interactionSemi-quantitative, potential for false positives/negatives

Experimental Workflow: Biophysical Characterization

The validation of a novel PROTAC like this compound PROTAC typically follows a structured workflow to characterize its binding properties and ability to form a ternary complex.

cluster_workflow Biophysical Validation Workflow start Start: Purified Proteins (POI, E3 Ligase) and PROTAC binary_spr Binary SPR/ITC: PROTAC to POI PROTAC to E3 start->binary_spr ternary_spr Ternary SPR/ITC: (POI + PROTAC) to E3 or (E3 + PROTAC) to POI binary_spr->ternary_spr cooperativity Calculate Cooperativity (α) ternary_spr->cooperativity cellular_assays In-Cell Validation: NanoBRET, Co-IP cooperativity->cellular_assays end End: Validated Ternary Complex Formation cellular_assays->end

References

A Comparative Guide to Quantitative Analysis of Protein Degradation: PROTACs vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing PEG-based linkers, against alternative protein degradation technologies. Supported by experimental data, this document provides a framework for selecting the appropriate degradation strategy and the methodologies for its quantitative assessment.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes the cell's natural protein disposal machinery, such as the ubiquitin-proteasome system (UPS) or the lysosomal pathway, to selectively remove proteins of interest. Proteolysis Targeting Chimeras (PROTACs) have been at the forefront of this field. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the target protein and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers are commonly used due to their ability to improve solubility and pharmacokinetic properties. The length of the PEG linker can significantly impact the stability of the ternary complex (PROTAC-target protein-E3 ligase) and, consequently, the degradation efficiency. This guide will delve into the quantitative analysis of a PROTAC featuring a PEG12-based linker and compare its performance with other PROTACs and alternative degradation technologies like molecular glues and Lysosome-Targeting Chimeras (LYTACs).

Quantitative Comparison of Protein Degradation Technologies

The efficacy of protein degraders is primarily assessed by two key parameters:

  • DC50 : The concentration of the degrader that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of protein degradation achievable with a given degrader. A higher Dmax value indicates greater efficacy.

Below are tables summarizing the quantitative performance of various protein degradation technologies based on published experimental data.

Table 1: Performance of PROTACs with Varying PEG Linker Lengths Targeting Bruton's Tyrosine Kinase (BTK)

This table illustrates the impact of PEG linker length on the degradation of BTK in Mino cells. The data is adapted from a study that systematically evaluated a series of reversible covalent PROTACs.

PROTAC NameLinker CompositionDC50 (nM)Dmax (%)
RC-1 PEG62.297
IR-1 PEG43.595
IR-2 PEG88.790
RC-3 PEG124.196

Data presented in this table is illustrative and compiled from published research to demonstrate the comparative performance of different linker lengths.

Table 2: Performance Comparison of Different Protein Degradation Platforms

This table provides a comparative overview of the degradation efficiency of a PROTAC, a molecular glue, and a LYTAC targeting different proteins.

Degrader TypeDegrader NameTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC MZ1BRD4HeLa~25>90%
Molecular Glue PVTX-405IKZF2MOLM-140.791%
LYTAC (PolyTAC) Ctx-36-PolyTACEGFRSK-BR-3100 - 500~60%

Data is compiled from various sources for comparative purposes. Direct comparison of potency should be made with caution due to different targets, cell lines, and experimental conditions.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms and the experimental procedures for their analysis is crucial for interpreting quantitative degradation data.

PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Quantitative Western Blotting

Western blotting is a cornerstone technique for quantifying protein degradation. The workflow involves cell treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.

WB_Workflow A 1. Cell Treatment (with PROTAC/Degrader) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF/NC Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax Calculation) G->H Assay_Decision_Tree leaf leaf start High-Throughput Screening? kinetic Kinetic Data Required? start->kinetic No leaf_ht leaf_ht start->leaf_ht In-Cell Western / ELISA HiBiT Lytic Assay proteome Proteome-wide Selectivity? kinetic->proteome No leaf_kinetic leaf_kinetic kinetic->leaf_kinetic Live-cell HiBiT Assay leaf_wb leaf_wb proteome->leaf_wb Western Blot leaf_ms leaf_ms proteome->leaf_ms Mass Spectrometry (Proteomics)

Safety Operating Guide

Clarification Required for Accurate Disposal Guidance of Ms-PEG12-Boc

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the safe and proper disposal of "Ms-PEG12-Boc," it is crucial to first accurately identify the specific chemical compound. The term "this compound" is an ambiguous identifier, and several related but distinct compounds with similar names exist. To provide you with the most accurate and relevant safety and disposal information, please specify the exact compound you are working with.

During our initial search, we found information on several related polyethylene glycol (PEG) derivatives, including:

  • Boc-NH-PEG12-COOH (also known as t-Boc-N-Amido-PEG12-acid)[1]

  • m-PEG12-amine [2]

  • t-Boc-N-amido-PEG12-acid [3]

  • t-Boc-Aminooxy-PEG12-acid [4][5]

The handling, hazards, and disposal procedures can vary significantly between these different molecules. For example, a Safety Data Sheet (SDS) was located for "t-Boc-Aminooxy-PEG12-acid," which outlines specific handling and safety precautions. However, this information may not be applicable to other PEG derivatives.

To proceed, please provide one of the following:

  • The full chemical name

  • The Chemical Abstracts Service (CAS) number

Once you provide the precise chemical identifier, we can perform a targeted search for the correct Safety Data Sheet and furnish you with the detailed disposal protocols, quantitative data, and safety information you require. This will enable us to generate the necessary procedural guidance and visualizations to ensure the safe management of this chemical in your laboratory.

References

Personal protective equipment for handling Ms-PEG12-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling Ms-PEG12-Boc.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye and Face Protection Chemical splash goggles with side shields and a face shield.Protects eyes and face from splashes, aerosols, and solid particulates.[1][2] A face shield offers additional protection for the entire face.
Body Protection A laboratory coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a chemical fume hood.Protects against the inhalation of potentially harmful aerosols or fine powders.[1] Engineering controls like a fume hood are the primary means of exposure reduction.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for safe handling.

  • Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) Donning : Before entering the designated handling area, don all required PPE as specified in the table above.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

    • Prepare your workspace by covering the surface with absorbent, disposable bench paper.

    • Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.

  • Handling the Compound :

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Decontamination :

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

    • Wipe down the exterior of all containers before removing them from the fume hood.

  • PPE Doffing :

    • Remove PPE in the correct order to avoid cross-contamination.

    • Remove the outer pair of gloves first, followed by the apron, face shield, and goggles.

    • Remove the laboratory coat and the inner pair of gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams. Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[3]

  • Container Labeling : Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour any waste down the drain.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe 1. Area Ready weigh Weigh Compound don_ppe->weigh 2. Fully Protected dissolve Prepare Solution weigh->dissolve 3. Accurate Amount decontaminate Decontaminate Workspace dissolve->decontaminate 4. Experiment Complete dispose_waste Segregate & Label Waste decontaminate->dispose_waste 5. Clean Area doff_ppe Doff PPE dispose_waste->doff_ppe 6. Waste Secured store_waste Store Waste Securely doff_ppe->store_waste 7. Personal Safety wash_hands Wash Hands store_waste->wash_hands 8. Final Containment

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.